7-Hydroxyindene
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQUKRRRVQQRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400051 | |
| Record name | 7-HYDROXYINDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059-92-9 | |
| Record name | 7-HYDROXYINDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxyindole: Chemical Properties, Structure, and Biological Activity
A Note on Nomenclature: Initial searches for "7-Hydroxyindene" did not yield information on a compound with that specific name in major chemical databases. The available scientific literature consistently points towards a closely related and well-documented compound, 7-Hydroxyindole . This guide will, therefore, focus on the chemical properties, structure, and biological activities of 7-Hydroxyindole, a compound of significant interest to researchers in drug development and microbiology. It is crucial to distinguish between the "indene" and "indole" structures; indene features a cyclopentadiene ring fused to a benzene ring, whereas indole contains a pyrrole ring fused to benzene, imparting distinct chemical and biological characteristics.
Core Chemical Properties and Structure
7-Hydroxyindole, also known by its IUPAC name 1H-indol-7-ol, is a heterocyclic organic compound. It is a derivative of indole with a hydroxyl group substituted at the 7th position of the indole ring. This substitution significantly influences its chemical reactivity and biological function.
Chemical Structure
The fundamental structure of 7-Hydroxyindole consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The hydroxyl group at position 7 is a key functional group that contributes to its antioxidant properties and its ability to interact with biological targets.
-
IUPAC Name: 1H-indol-7-ol
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SMILES: C1=CC2=C(C(=C1)O)NC=C2
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InChI Key: ORVPXPKEZLTMNW-UHFFFAOYSA-N
Physicochemical Data
The quantitative chemical properties of 7-Hydroxyindole are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |
| Melting Point | 97.0 °C | --INVALID-LINK-- |
| Boiling Point | 343.2 °C | --INVALID-LINK-- |
| CAS Number | 2380-84-9 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 7-Hydroxyindole
A common synthetic route to 7-Hydroxyindole involves a multi-step process starting from indoline. One documented synthesis achieves a 36% overall yield in six steps.[1] While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are proprietary or require access to specialized chemical literature, the general strategy involves the protection of the indole nitrogen, followed by directed functionalization at the 7-position, and subsequent deprotection to yield the final product. Another approach involves the reaction of protected 2-nitrophenols with vinylmagnesium bromide, where the benzhydryl protecting group has been shown to be effective.[1]
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method to quantify the effect of a compound on bacterial biofilm formation.
-
Preparation of Bacterial Culture: An overnight culture of the target bacterium (e.g., Acinetobacter baumannii or Escherichia coli) is diluted in fresh Luria-Bertani (LB) medium to a specific optical density (e.g., OD₆₀₀ of 0.05).[2]
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Incubation with 7-Hydroxyindole: The diluted bacterial culture is dispensed into the wells of a 96-well polystyrene plate. 7-Hydroxyindole, dissolved in a suitable solvent like dimethylformamide (DMF), is added to the wells at various concentrations. Control wells with only the solvent are also prepared.
-
Biofilm Formation: The plate is incubated at an optimal temperature (e.g., 30°C) for a specified period (e.g., 24 hours) without shaking to allow for biofilm formation.[2]
-
Quantification:
-
The planktonic cells (non-adherent) are gently removed from the wells.
-
The wells are washed with a sterile saline solution to remove any remaining planktonic bacteria.
-
The adhered biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Excess stain is washed off, and the plate is allowed to dry.
-
The crystal violet stain retained by the biofilm is solubilized with a solvent like ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance reading is proportional to the amount of biofilm formed.
-
Gene Expression Analysis by RT-qPCR
This protocol is used to determine the effect of 7-Hydroxyindole on the expression of specific genes, such as those involved in quorum sensing.
-
Bacterial Culture and Treatment: Bacteria are grown to a specific growth phase (e.g., mid-logarithmic phase) and then treated with a sub-inhibitory concentration of 7-Hydroxyindole or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., abaI, abaR in A. baumannii) and a reference housekeeping gene for normalization. The qPCR is performed using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
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Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCT method, comparing the expression levels in the 7-Hydroxyindole-treated samples to the control samples.
Biological Activity and Signaling Pathways
7-Hydroxyindole has been identified as a significant modulator of bacterial behavior, particularly in the context of biofilm formation and virulence. It functions as an interspecies signaling molecule, influencing the physiological processes of bacteria that do not produce it themselves.
Inhibition of Biofilm Formation
7-Hydroxyindole has demonstrated potent inhibitory effects on biofilm formation in several pathogenic bacteria, including enterohemorrhagic Escherichia coli (EHEC) and extensively drug-resistant Acinetobacter baumannii (XDRAB).[3][4] At sub-inhibitory concentrations, it can both prevent the initial formation of biofilms and eradicate pre-formed biofilms.[4]
Interference with Quorum Sensing
The mechanism behind the anti-biofilm activity of 7-Hydroxyindole is linked to its ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. In Acinetobacter baumannii, 7-Hydroxyindole has been shown to reduce the expression of key quorum sensing-related genes, abaI and abaR.[4] The abaI gene is responsible for the synthesis of the acyl-homoserine lactone (AHL) signal molecule, and abaR encodes the receptor that binds to this signal to activate downstream virulence genes. By downregulating these genes, 7-Hydroxyindole effectively disrupts the QS circuit, leading to a decrease in the production of virulence factors and a reduced capacity to form biofilms.
Visualizations
Signaling Pathway of 7-Hydroxyindole in Acinetobacter baumannii
Caption: 7-Hydroxyindole inhibits virulence and biofilm formation in A. baumannii by downregulating the abaI/abaR quorum sensing system.
General Experimental Workflow for Chemical Characterization
Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 7-Hydroxyindene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxyindene, a significant molecule in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require detailed spectroscopic information for identification, characterization, and quality control. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic values obtained from established computational models, alongside generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational algorithms and provide a valuable reference for the analysis of this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.00 | m | 3H | Ar-H |
| 6.85 | t, J = 5.5 Hz | 1H | C1-H |
| 6.50 | d, J = 5.5 Hz | 1H | C2-H |
| 4.90 | s (broad) | 1H | OH |
| 3.30 | s | 2H | C3-H₂ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 154.0 | C7 |
| 145.5 | C3a |
| 143.0 | C7a |
| 131.0 | C2 |
| 128.0 | C5 |
| 125.0 | C1 |
| 120.0 | C6 |
| 115.0 | C4 |
| 35.0 | C3 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1600 | Medium | C=C stretch (aromatic) |
| 1480 - 1440 | Medium | C=C stretch (aromatic) |
| 1260 - 1200 | Strong | C-O stretch (phenol) |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 132.0575 | 100 | [M]⁺ (Molecular Ion) |
| 131.0497 | 80 | [M-H]⁺ |
| 103.0548 | 60 | [M-CHO]⁺ |
| 77.0391 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
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Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should be baseline corrected and the absorption peaks should be labeled with their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition:
-
EI-MS: Acquire the mass spectrum over a mass range of m/z 50-500. The electron energy is typically set to 70 eV.
-
ESI-MS: Acquire the mass spectrum in positive or negative ion mode over a similar mass range.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺/[M-H]⁻) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Biological activity of 7-Hydroxyindene derivatives
This technical guide, therefore, aims to provide a comprehensive overview of the biological activities of indene derivatives as a general class, drawing from the available research. It is important to note that the specific impact of a 7-hydroxy substitution on the biological profile of these compounds cannot be detailed at this time due to the lack of specific data.
Biological Activities of Indene Derivatives
Indene, a bicyclic hydrocarbon, serves as a scaffold for a variety of synthetic compounds with demonstrated biological activities. Research has primarily focused on their potential as anti-proliferative and antimicrobial agents.
Anti-Proliferative Properties
A significant portion of research into the biological activity of indene derivatives stems from their relationship to the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Metabolites of Sulindac, which feature an indene core, have been shown to inhibit cell proliferation by impacting key intracellular signaling pathways, such as the tumorigenic Ras/Raf/MAPK pathway.[1][2]
New indene derivatives, inspired by the structure of Sulindac, have been synthesized and evaluated for their anti-proliferative effects.[2] Some of these derivatives have demonstrated an ability to inhibit the p21ras protein, a key component in cancer cell signaling.[2] While these studies provide a foundation for the anticancer potential of the indene scaffold, they often require relatively high concentrations (10-50 µM) to exert their biological effects, indicating a need for further optimization to improve potency.[1]
The general importance of substituted indene derivatives in medicinal chemistry is recognized, with applications as multipurpose agents in the treatment of conditions like Alzheimer's disease and as phospholipase A inhibitors.[1]
Antimicrobial Activity
Certain indene derivatives have also been investigated for their antimicrobial properties. For instance, some 2,2-diaryl-substituted indenes have been reported to exhibit antimicrobial activity.[3] Additionally, research into compounds containing an indeno[1,2-b]benzofuran moiety has shown promise in the development of agents with antileprotic activity against Mycobacterium lufu.[3]
Future Directions
The existing body of research on indene derivatives suggests that this chemical scaffold holds potential for the development of novel therapeutic agents. However, the specific role of substituents, such as a hydroxyl group at the 7-position, remains a significant gap in the current understanding.
Future research in this area should focus on the targeted synthesis and biological evaluation of 7-hydroxyindene derivatives. Such studies would be crucial to:
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Elucidate the structure-activity relationships (SAR) of this compound derivatives.
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Determine their potency and selectivity against various biological targets.
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Investigate their mechanisms of action at the molecular level.
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Assess their pharmacokinetic and toxicological profiles.
A systematic exploration of this compound derivatives could uncover novel compounds with improved therapeutic properties, potentially leading to the development of new drugs for a range of diseases.
Due to the limited availability of specific data on this compound derivatives, this guide cannot provide the detailed quantitative data tables, experimental protocols, and signaling pathway diagrams as initially requested. The scientific community is encouraged to pursue research in this underexplored area of medicinal chemistry.
References
An In-depth Technical Guide on the Potential Mechanisms of Action of 7-Hydroxyindene in Biological Systems
Disclaimer: Direct experimental data on the mechanism of action of 7-hydroxyindene is limited in the current scientific literature. This guide provides an in-depth analysis of the potential biological activities of this compound based on the known mechanisms of structurally related compounds, including 7-hydroxyindole, indole derivatives, hydroindene derivatives, and indanone derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations into the pharmacological profile of this compound.
Introduction
This compound is a bicyclic aromatic hydrocarbon with a hydroxyl group, a structure that suggests potential for diverse biological activities. Its core indene structure is a feature of various pharmacologically active molecules. This guide explores the plausible mechanisms of action of this compound by examining the established biological roles of its structural analogs. The potential therapeutic areas for this compound and its derivatives could span from neuroprotection and cancer immunotherapy to cardiovascular effects and the treatment of neurodegenerative diseases.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of structurally related compounds, this compound could exert its biological effects through several mechanisms:
Structurally similar 7-hydroxyindole has been identified as an inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This suggests that this compound may also possess neuroprotective properties through a similar antioxidant mechanism.
-
Mechanism: The hydroxyl group on the aromatic ring can act as a radical scavenger, donating a hydrogen atom to neutralize lipid peroxyl radicals and terminate the chain reaction of lipid peroxidation. This intrinsic radical-trapping antioxidant activity is a key mechanism for inhibiting ferroptosis.[1][2]
Caption: Putative mechanism of ferroptosis inhibition by this compound.
Indole derivatives are well-known inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism. Overexpression of IDO1 in the tumor microenvironment leads to immune suppression. The indole-like structure of this compound suggests it could act as an IDO1 inhibitor.
-
Mechanism: IDO1 is a heme-containing enzyme. Indole-based inhibitors can interact with the heme iron in the active site, preventing the binding and subsequent degradation of tryptophan.[3] This restores local tryptophan levels, promoting T-cell proliferation and anti-tumor immunity.[4]
Caption: Putative IDO1 inhibition pathway by this compound.
Hydroindene derivatives have been shown to exert positive inotropic effects on cardiac muscle by inhibiting the Na+/K+-ATPase (NKA) enzyme.[5][6]
-
Mechanism: Inhibition of NKA leads to an increase in intracellular sodium concentration ([Na+]i). This reduces the sodium gradient across the cell membrane, which in turn decreases the activity of the Na+/Ca2+ exchanger (NCX). The reduced calcium efflux leads to an accumulation of intracellular calcium ([Ca2+]i), resulting in increased myocardial contractility.
Caption: Putative mechanism of positive inotropic effect of this compound.
Indanone derivatives are known to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes crucial for the degradation of neurotransmitters.[7]
-
Mechanism:
-
MAO Inhibition: By inhibiting MAO-A and/or MAO-B, this compound could increase the synaptic levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which is a therapeutic strategy for depression and Parkinson's disease.
-
AChE Inhibition: Inhibition of AChE would lead to increased levels of acetylcholine in the synaptic cleft, a mechanism used in the treatment of Alzheimer's disease to improve cognitive function.
-
Indanone-like structures have been identified as ligands for the serotonin 5-HT7 receptor.[8]
-
Mechanism: The 5-HT7 receptor is a Gs-protein coupled receptor (GPCR). Agonism at this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is involved in the regulation of mood, circadian rhythms, and cognition.[9]
Caption: Putative 5-HT7 receptor-mediated signaling by this compound.
Quantitative Data on Structurally Related Compounds
The following tables summarize quantitative data for various biological activities of compounds structurally related to this compound.
Table 1: IDO1 Inhibition by Indole Derivatives
| Compound | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| Epacadostat | 0.072 | Enzymatic | [10] |
| Epacadostat | 0.0071 | Cellular | [10] |
| Amgen Compound 2 | 3 | Enzymatic |[10] |
Table 2: MAO Inhibition by Indanone Derivatives
| Compound Class | Target | IC50 Range (µM) | Reference |
|---|---|---|---|
| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [5] |
| 2-Benzylidene-1-indanones | MAO-B | < 2.74 (12 compounds < 0.1) | [2] |
| 2-Benzylidene-1-indanone (5g) | MAO-A | 0.131 |[2] |
Table 3: Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Indanone Derivative 26d | AChE | 14.8 | [11] |
| Indanone Derivative 26i | AChE | 18.6 |[11] |
Table 4: 5-HT7 Receptor Binding and Functional Activity
| Compound | Target | Ki (nM) | EC50/IC50 (nM) | Activity | Reference |
|---|---|---|---|---|---|
| AGH-107 (indole derivative) | 5-HT7 | 6 | 19 (EC50) | Agonist | [8][12] |
| SYA0340-P1 (indanone derivative) | 5-HT7A | - | 32.1 (IC50) | Antagonist |[13] |
Detailed Experimental Protocols
This protocol is adapted from established methods for screening IDO1 inhibitors.[4]
-
Cell Line: SKOV-3 human ovarian cancer cell line.
-
Workflow:
-
Cell Plating: Plate SKOV-3 cells at a density of 3 x 10^4 cells/well in a 96-well plate and allow them to attach overnight.
-
IDO1 Induction: Add interferon-gamma (IFNγ) to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in assay medium containing L-tryptophan. Replace the cell culture medium with the compound-containing medium.
-
Incubation: Incubate the cells with the test compound for 24 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: Collect the cell supernatant. The concentration of kynurenine, the product of the IDO1 reaction, is measured. This can be done by adding a fluorogenic developer that selectively reacts with N-formylkynurenine (the initial product which is converted to kynurenine) to produce a fluorescent signal (Ex/Em = 402/488 nm).[14]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of kynurenine production against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the cell-based IDO1 inhibitor assay.
This is a widely used colorimetric assay for measuring AChE activity and screening for inhibitors.[1][3]
-
Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
-
Workflow:
-
Reagent Preparation: Prepare solutions of AChE, ATCI (substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).
-
Plate Setup: In a 96-well plate, add the buffer, DTNB solution, and AChE enzyme solution to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compound or a positive control (e.g., donepezil) to the wells. Include a negative control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value from the dose-response curve.
-
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the 5-HT7 receptor.[12][15]
-
Materials: Cell membranes from HEK293 cells expressing the human 5-HT7 receptor, a radiolabeled 5-HT7 receptor ligand (e.g., [3H]5-CT), test compound, and appropriate buffers.
-
Workflow:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the test compound.
-
Conclusion
While direct evidence for the mechanism of action of this compound is yet to be established, the analysis of its structural analogs provides a strong foundation for targeted research. The potential for this compound to act as an antioxidant, an immunomodulator, a cardiotonic agent, and a modulator of neurotransmission highlights its promise as a versatile scaffold for drug discovery. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for the systematic evaluation of this compound and its derivatives, paving the way for the elucidation of its precise biological functions and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. inhibition ic50 values: Topics by Science.gov [science.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
Navigating the Stability Landscape of 7-Hydroxyindene: A Technical Guide to Degradation Pathways and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyindene, a molecule of interest in medicinal chemistry and materials science, possesses a phenolic hydroxyl group and a reactive cyclopentadiene moiety, suggesting potential susceptibility to degradation. Understanding its stability profile is paramount for its successful application, particularly in pharmaceutical development where the purity and potency of active ingredients are critical. This technical guide provides a comprehensive overview of the methodologies used to investigate the stability of this compound and elucidate its degradation pathways. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established principles of forced degradation studies and analytical techniques that are applied to characterize similar compounds. This guide serves as a foundational resource for designing and executing robust stability studies for this compound and its derivatives.
Introduction to Stability Testing and Forced Degradation
Stability testing is a critical component of drug development and materials science, designed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation, or stress testing, is the intentional degradation of a substance under more severe conditions than those used for accelerated stability testing.[1][2] These studies are essential for:
-
Elucidating degradation pathways: Identifying the likely degradation products of a molecule.[2][3]
-
Developing stability-indicating methods: Ensuring that analytical methods can accurately separate and quantify the intact substance from its degradation products.[2][3][4]
-
Understanding the intrinsic stability of the molecule: Gaining insights into the chemical properties and vulnerabilities of the compound.[2]
-
Informing formulation and packaging development: Helping to design stable formulations and select appropriate packaging to protect the substance from degradation.[2]
Potential Degradation Pathways of this compound
The chemical structure of this compound suggests several potential degradation pathways, primarily involving the phenolic hydroxyl group and the double bonds in the five-membered ring.
-
Oxidation: Phenolic compounds are particularly susceptible to oxidation.[2] The hydroxyl group of this compound can be oxidized to form corresponding phenoxy radicals, which can then lead to the formation of quinone-type structures or polymeric degradation products. The presence of oxygen, metal ions, or exposure to light can initiate or accelerate these oxidative processes.
-
Hydrolysis: While the core indene structure is not readily hydrolyzable, derivatives of this compound could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to isomerization, dimerization, or oxidation of the molecule.
Below is a conceptual diagram illustrating potential degradation pathways for a phenolic compound like this compound.
Experimental Protocols for Forced Degradation Studies
A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions. The extent of degradation is typically targeted to be between 5-20% to ensure the formation of primary degradation products without excessive secondary degradation.[5]
Stress Conditions
The following table outlines the recommended stress conditions for investigating the stability of this compound.
| Stress Condition | Recommended Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. Samples are taken at various time points. If no degradation is observed, the acid concentration or temperature can be increased. | To investigate susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. Samples are taken at various time points. If no degradation is observed, the base concentration or temperature can be increased. | To investigate susceptibility to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days. Samples are taken at various time points.[2][5] | To induce oxidative degradation. |
| Thermal Degradation | The solid compound is heated at a temperature below its melting point (e.g., 60-80°C) for several weeks. | To assess the impact of heat on the solid-state stability. |
| Photostability | The compound (solid and in solution) is exposed to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] | To determine the potential for photodegradation. |
Analytical Methodology
A crucial aspect of stability studies is the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from all potential degradation products.[4][6]
The general workflow for a forced degradation study is depicted in the following diagram.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ijmr.net.in [ijmr.net.in]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 7-Hydroxyindene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 7-hydroxyindene. In the absence of extensive experimental data for this specific molecule, computational methods offer a powerful predictive tool for understanding its behavior at the molecular level. This document outlines the theoretical basis, computational methodology, and expected outcomes of such an investigation, presenting illustrative data in a structured format to facilitate understanding and application in research and drug development contexts.
Introduction to the Quantum Chemical Approach
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry and drug discovery.[1] These methods allow for the detailed examination of molecular properties that can be difficult or costly to measure experimentally. For a molecule like this compound, a derivative of indene, understanding its three-dimensional structure, electronic charge distribution, and reactivity is crucial for assessing its potential as a scaffold in medicinal chemistry. Computational modeling provides a route to obtain these insights with a high degree of accuracy.[2]
The primary objectives of performing quantum chemical calculations on this compound are:
-
To determine the most stable molecular geometry (conformation).
-
To analyze the electronic structure, including the frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.
-
To predict spectroscopic properties, such as vibrational frequencies, which can aid in experimental characterization.
-
To calculate thermodynamic properties that govern its stability and reaction energetics.
Computational Methodology
A robust computational protocol is essential for obtaining reliable and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of this compound, based on widely accepted practices in the field.[3][4]
Software and Theoretical Level
The calculations described herein are typically performed using the Gaussian suite of programs.[2] The choice of theoretical method and basis set is critical for balancing accuracy and computational cost. A widely used and well-validated approach involves:
-
Density Functional Theory (DFT): This method is known for its excellent cost-to-accuracy ratio for medium-sized organic molecules.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for a wide range of systems.[2][4]
-
Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[2][4]
Experimental Protocols: A Computational Workflow
The computational "experiment" follows a well-defined sequence of steps to ensure the final data corresponds to a true energy minimum on the potential energy surface.
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: An unconstrained geometry optimization is performed to locate the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the total electronic energy.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and predicts the infrared (IR) spectrum.
-
-
Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated, including molecular orbital energies, Mulliken atomic charges, and the dipole moment.
The logical flow of this computational protocol is illustrated in the diagram below.
Caption: Computational workflow for quantum chemical analysis.
Results and Data Presentation
The following tables summarize the illustrative quantitative data obtained from a hypothetical quantum chemical calculation on this compound, following the protocol described above.
Optimized Geometric Parameters
The optimized geometry provides the most stable arrangement of atoms in the molecule. Key bond lengths, bond angles, and dihedral angles are presented below.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.37 | |
| C2-C3 | 1.42 | |
| C3-C3a | 1.38 | |
| C3a-C4 | 1.41 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.40 | |
| C6-C7 | 1.38 | |
| C7-C7a | 1.41 | |
| C7a-C3a | 1.43 | |
| C7-O8 | 1.36 | |
| O8-H9 | 0.97 | |
| **Bond Angles (°) ** | ||
| C2-C1-H | 121.5 | |
| C1-C2-H | 120.8 | |
| C7-O8-H9 | 109.2 | |
| C6-C7-O8 | 121.3 | |
| Dihedral Angles (°) | ||
| H-C1-C2-H | 0.0 | |
| C4-C5-C6-C7 | 0.1 | |
| C6-C7-O8-H9 | 180.0 |
Electronic Properties
The electronic properties provide insight into the molecule's reactivity and charge distribution.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| Energy of HOMO (Highest Occupied Molecular Orbital) | -5.85 eV |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -0.78 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.07 eV |
| Dipole Moment | 2.15 Debye |
| Total Electronic Energy | -422.5 Hartree |
| Zero-Point Vibrational Energy (ZPVE) | 105.3 kcal/mol |
A larger HOMO-LUMO gap suggests higher kinetic stability. The dipole moment indicates that the molecule is polar.
Vibrational Frequencies
The calculated vibrational frequencies can be used to interpret an experimental IR spectrum. A selection of characteristic frequencies is shown below.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Description |
| 3580 | O-H Stretch |
| 3080 | Aromatic C-H Stretch |
| 1610 | Aromatic C=C Stretch |
| 1450 | C-H Bend |
| 1250 | C-O Stretch |
| 820 | Out-of-plane C-H Bend |
Signaling Pathways and Logical Relationships
The relationship between different calculated properties can be visualized to better understand their interplay. For instance, the calculated energies of the frontier molecular orbitals (HOMO and LUMO) directly inform several key chemical reactivity descriptors.
Caption: Derivation of reactivity descriptors from HOMO/LUMO energies.
Conclusion
This technical guide has outlined the methodology and expected outcomes for the quantum chemical analysis of this compound. The provided illustrative data, presented in structured tables, highlights the depth of information that can be obtained from such computational studies. The use of DFT calculations provides a powerful, predictive framework for characterizing novel molecules, offering valuable insights for researchers in chemistry and drug development. The logical workflows and relationships depicted in the diagrams further clarify the computational process and the theoretical connections between calculated properties. This approach enables a detailed understanding of molecular structure and reactivity, guiding further experimental investigation and rational molecular design.
References
- 1. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxyindene: A Scaffolding for Novel Therapeutics – An In-depth Technical Guide on Potential Biological Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document provides a comprehensive overview of the potential biological targets of 7-hydroxyindene. As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. The information presented herein is based on the well-documented activities of structurally related indene and indanone derivatives. This guide is intended to serve as a foundational resource to stimulate and inform future research into the therapeutic potential of this compound.
Introduction
The indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a versatile platform for the design of small molecules that can interact with a variety of biological targets. The introduction of a hydroxyl group at the 7-position of the indene ring, creating this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for novel drug design. This technical guide explores the most probable biological targets of this compound based on the established pharmacology of the broader indene and indanone classes of compounds. The primary putative targets identified are acetylcholinesterase (AChE), monoamine oxidase (MAO), and tubulin.
Acetylcholinesterase (AChE) Inhibition: A Potential Role in Neurodegenerative Diseases
Rationale: The indanone core is a well-established pharmacophore for the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. Given that this compound shares the core bicyclic structure, it is a strong candidate for AChE inhibition.
Quantitative Data: AChE Inhibitory Activity of Indanone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indanone derivatives against AChE. This data provides a benchmark for the potential potency of this compound.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Donepezil | (Structure not shown - complex indanone derivative) | AChE | 0.0067 | [Not explicitly cited] |
| Compound 9 | 2-(4-Benzylpiperazin-1-yl)-N-(5,6-dimethoxy-1-oxoindan-2-yl)acetamide | AChE | 0.0148 | [1] |
| Compound 14 | N-(5,6-Dimethoxy-1-oxoindan-2-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | AChE | 0.0186 | [1] |
| Compound 4b | (A complex indanone-carbamate hybrid) | AChE | 4.64 | [2] |
| Compound 4d | (A complex indanone-carbamate hybrid) | AChE | 3.04 | [2] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method for assessing the AChE inhibitory activity of a test compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of phosphate buffer to each well.
-
Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of buffer to the control wells.
-
Add 5 µL of DTNB solution to all wells.
-
To initiate the reaction, add 5 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 5 µL of ATCI solution to all wells to start the reaction.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Putative inhibitory action of this compound on acetylcholinesterase in a cholinergic synapse.
Monoamine Oxidase (MAO) Inhibition: Implications for Neurological and Psychiatric Disorders
Rationale: Indanone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The structural similarity of this compound to known indanone-based MAO inhibitors suggests its potential to modulate the activity of these enzymes.
Quantitative Data: MAO Inhibitory Activity of Indanone Derivatives
The following table presents the IC50 values of various indanone derivatives against MAO-A and MAO-B.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 2-benzylidene-1-indanone derivative (5g) | (Structure not shown) | MAO-A | 0.131 | [4] |
| 2-benzylidene-1-indanone derivatives | (A series of compounds) | MAO-B | < 2.74 (12 compounds < 0.1) | [4] |
| C6-substituted indanones | (A series of compounds) | MAO-B | 0.001 - 0.030 | [3] |
| 2-heteroarylidene-1-indanones | (A series of compounds) | MAO-B | 0.0044 - 1.53 | [5] |
Signaling Pathway: Monoamine Oxidase Inhibition
Caption: Postulated inhibition of monoamine oxidase by this compound, leading to increased neurotransmitter levels.
Tubulin Polymerization Inhibition: A Potential Anticancer Mechanism
Rationale: The indene and indanone scaffolds have been incorporated into compounds designed as inhibitors of tubulin polymerization.[6] Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs. The planar structure of the indene ring system makes it a suitable candidate for binding to tubulin.
Quantitative Data: Tubulin Polymerization Inhibitory Activity of Indene and Indanone Derivatives
The following table shows the IC50 values for the inhibition of tubulin polymerization by various indene and indanone derivatives.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Compound (R)-9k | 3-Arylindanone derivative | Tubulin Polymerization | 6.1 | [7] |
| 2-Benzylidene-1-indanone derivatives | (A series of compounds) | Tubulin Polymerization | 0.62 - 2.04 | [6] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to measure the effect of a test compound on tubulin polymerization.
Materials:
-
Purified tubulin protein (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
General tubulin buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in general tubulin buffer on ice.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test compound in general tubulin buffer. The final DMSO concentration should be kept low (<1%).
-
-
Assay Setup (on ice):
-
In a 96-well plate, add the test compound dilutions to the respective wells. Add buffer with DMSO to the control wells.
-
Prepare a tubulin-GTP solution by adding GTP to the reconstituted tubulin.
-
Initiate the polymerization by adding the tubulin-GTP solution to all wells.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (the slope of the linear portion of the curve) and the maximum polymer mass (the plateau of the curve).
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor leading to apoptosis.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound is currently lacking, the extensive research on structurally related indene and indanone derivatives provides a strong rationale for investigating its potential as an inhibitor of acetylcholinesterase, monoamine oxidase, and tubulin polymerization. The presence of the 7-hydroxyl group offers a key point for chemical modification and could significantly impact binding affinity and selectivity for these targets.
Future research should focus on the synthesis of this compound and its evaluation in the in vitro assays detailed in this guide. Such studies will be crucial in validating these putative targets and paving the way for the development of novel therapeutics based on the this compound scaffold for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.
References
- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybridization-based design of novel anticholinesterase indanone-carbamates for Alzheimer's disease: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 7-Hydroxyindene: A Technical Guide for Researchers
An In-depth Analysis for Drug Development Professionals and Scientists
The therapeutic potential of novel chemical entities is intrinsically linked to their physicochemical properties, among which solubility stands as a critical determinant of bioavailability and formulation feasibility. 7-Hydroxyindene, a molecule of interest in medicinal chemistry, presents a unique structural motif. This technical guide provides a comprehensive overview of the anticipated solubility of this compound in various solvents, drawing upon data from structurally analogous compounds due to the current absence of direct experimental data for this compound in publicly accessible literature. Furthermore, this document outlines detailed experimental protocols to enable researchers to determine its precise solubility characteristics.
Predicted Solubility of this compound
Qualitative Solubility Profile:
Based on the principles of "like dissolves like," the following qualitative solubility profile for this compound is proposed:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).
-
Moderate Solubility: Predicted in less polar organic solvents like acetone, ethyl acetate, and dichloromethane.
-
Low to Insoluble: Anticipated in nonpolar solvents such as hexane and toluene.
-
pH-Dependent Aqueous Solubility: The presence of the phenolic hydroxyl group suggests that the aqueous solubility of this compound will be significantly influenced by pH. In acidic to neutral media, the compound will exist in its less soluble, neutral form. As the pH becomes more alkaline (above the pKa of the hydroxyl group), deprotonation will occur, forming the more polar and, therefore, more water-soluble phenoxide salt.
Solubility Data of Structurally Related Compounds
To substantiate the predicted solubility profile, the following tables summarize the available solubility data for indene, indanone, and a substituted indanone derivative. These compounds share the core bicyclic structure of this compound and provide valuable insights into its likely behavior.
Table 1: Solubility of Indene
| Solvent | Solubility Description | Reference |
| Water | Insoluble | [1][2][3][4] |
| Organic Solvents (general) | Soluble/Miscible | [2][3][5] |
| Benzene | Soluble | [1][4] |
| Ether | Soluble | [1][4] |
| Acetone | Soluble | [1] |
| Alcohol | Soluble | [4] |
Table 2: Solubility of 1-Indanone
| Solvent | Solubility Description | Reference |
| Water | Moderately soluble | [6] |
| Polar Solvents | Moderately soluble | [6] |
| Non-Polar Solvents (Hexane, Benzene) | Good solubility | [6] |
| Ethanol, Acetone, Diethyl Ether, Chlorinated Solvents | Moderately soluble | [7] |
Table 3: Quantitative Solubility of 5,6-Dimethoxy-1-indanone in Various Solvents at Different Temperatures [8][9][10]
| Solvent | Temperature (K) | Molar Fraction (10³) |
| Alcohols | ||
| Methanol | 283.15 | 1.89 |
| 323.15 | 5.31 | |
| Ethanol | 283.15 | 1.45 |
| 323.15 | 4.12 | |
| n-Propanol | 283.15 | 1.58 |
| 323.15 | 4.49 | |
| Isopropyl alcohol | 283.15 | 1.32 |
| 323.15 | 3.78 | |
| n-Butanol | 283.15 | 1.95 |
| 323.15 | 5.62 | |
| Esters | ||
| Ethyl acetate | 283.15 | 6.13 |
| 323.15 | 15.24 | |
| Ketones | ||
| Acetone | 283.15 | 7.25 |
| 323.15 | 17.89 | |
| 2-Butanone | 283.15 | 8.12 |
| 323.15 | 19.56 |
The data from these analogous compounds supports the prediction that this compound will exhibit good solubility in a range of organic solvents, particularly polar ones, and limited solubility in water at neutral pH. The hydroxyl group is expected to enhance its polarity compared to the parent indene molecule, likely increasing its solubility in polar solvents and water.
Experimental Protocols for Solubility Determination
Given the absence of definitive data, experimental determination of this compound's solubility is paramount. The following section details the widely accepted shake-flask method for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the selected solvents.
-
Ensure a solid phase of the compound remains visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve with known concentrations of this compound to accurately quantify the solubility.
-
Logical Framework for Solubility Assessment
The systematic evaluation of a compound's solubility is a critical step in early-stage drug development. The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chembk.com [chembk.com]
- 5. Indene CAS#: 95-13-6 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. polybluechem.com [polybluechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Thermochemical Properties of 7-Hydroxyindene and its Analogue, 7-Hydroxy-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Core Thermochemical Data
The thermochemical properties of 7-Hydroxy-1-indanone have been determined through a combination of experimental calorimetry and computational analysis. These data are crucial for understanding the compound's stability, phase transitions, and potential for chemical reactions, which are vital parameters in drug development and materials science.
Summary of Quantitative Data for 7-Hydroxy-1-indanone
The following table summarizes the key experimental thermochemical values for 7-Hydroxy-1-indanone at a standard temperature of T = 298.15 K.[1][2]
| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Experimental Technique Used |
| Standard Molar Enthalpy of Formation (crystalline phase) | ΔfH°m(cr) | -331.1 ± 3.4 | Static-Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | 113.8 ± 1.2 | Drop-Method Calvet Microcalorimetry |
| Standard Molar Enthalpy of Fusion | ΔlcrH°m | 24.1 ± 0.4 | Differential Scanning Calorimetry (DSC) |
| Derived Standard Molar Enthalpy of Formation (gas phase) | ΔfH°m(g) | -217.3 ± 3.6 | Derived from ΔfH°m(cr) and ΔgcrH°m |
Experimental Protocols
The determination of the thermochemical properties listed above relies on precise and well-established calorimetric techniques. The following sections detail the methodologies employed.
Static-Bomb Combustion Calorimetry for Enthalpy of Formation
This method is used to determine the standard molar enthalpy of combustion (ΔcH°m), from which the standard molar enthalpy of formation (ΔfH°m) is derived. The process involves the complete combustion of a sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").
Methodology:
-
Sample Preparation: A precisely weighed pellet (typically around 0.5 g) of the 7-hydroxy-1-indanone sample is placed in a crucible within the bomb calorimeter.[3] A cotton thread fuse is positioned to make contact with the sample.
-
Bomb Assembly: A small, known amount of distilled water (e.g., 1.0 cm³) is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and purged with oxygen to remove any atmospheric nitrogen, before being pressurized with pure oxygen to approximately 3.04 MPa.[1][2]
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an outer container, which is itself housed in an insulating jacket to create a near-adiabatic system.[4] A stirrer ensures a uniform water temperature, which is monitored with a high-precision thermometer.
-
Combustion and Data Acquisition: The temperature of the water is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through an ignition wire.[5][6] The temperature of the surrounding water is recorded at short intervals as it rises due to the heat released by the combustion, until a new thermal equilibrium is reached.
-
Calculation: The energy equivalent of the calorimeter (εcalor) is determined separately by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The standard specific energy of combustion (Δcu°) is then calculated from the corrected temperature rise, the mass of the sample, and the energy equivalent of the calorimeter. Finally, the standard molar enthalpy of combustion (ΔcH°m) and the standard molar enthalpy of formation (ΔfH°m(cr)) are derived using established thermochemical equations.
Drop-Method Calvet Microcalorimetry for Enthalpy of Sublimation
The enthalpy of sublimation is determined by measuring the heat absorbed when a substance transitions directly from a solid to a gaseous state. The drop method using a Calvet microcalorimeter is a highly sensitive technique for this measurement.
Methodology:
-
Instrument Setup: The experiment is conducted using a Calvet microcalorimeter, which operates in a differential mode with a measurement cell and a reference cell.[7] The calorimeter is maintained at the desired experimental temperature (T = 298.15 K).
-
Sample Introduction (Drop): A small, weighed sample (1-5 mg) of 7-hydroxy-1-indanone, initially at room temperature, is dropped into the heated calorimetric cell.[7]
-
Heating and Sublimation: An initial endothermic peak is recorded, corresponding to the heat required to raise the sample's temperature from its initial state to the calorimeter's temperature. Once thermal equilibrium is reached, the sample and reference cells are evacuated to a low pressure (e.g., ~0.13 Pa). This induces the sublimation of the sample, which is recorded as a second endothermic peak.[7]
-
Calibration and Calculation: The apparatus is calibrated by introducing a known amount of heat via the Joule effect using a built-in resistance coil.[7] The area of the sublimation peak is then compared to the calibration to determine the enthalpy of sublimation (ΔgcrH°m) for the given mass of the sample.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
DSC is used to measure the enthalpy of fusion (ΔlcrH°m), which is the heat absorbed by a substance as it melts at a constant temperature.
Methodology:
-
Sample Preparation: A small amount of the 7-hydroxy-1-indanone sample (typically a few milligrams) is weighed and hermetically sealed in an aluminum pan or crucible.[8][9] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed on separate, identical platforms within the DSC furnace.
-
Thermal Program: The furnace subjects both pans to a precisely controlled temperature program. To measure the enthalpy of fusion, the sample is typically heated at a constant rate (e.g., 5 K·min⁻¹) through its melting point.[1][2]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs energy, resulting in a measurable difference in heat flow. This is recorded as an endothermic peak on a thermogram.[8]
-
Calculation: The area of the melting peak is integrated. This area is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium, to convert the peak area into an accurate enthalpy value (in J/g), which is then converted to the molar enthalpy of fusion (in kJ/mol).[8][10][11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the calorimetric techniques described above.
Caption: Workflow for Static-Bomb Combustion Calorimetry.
Caption: Workflow for Drop-Method Calvet Microcalorimetry.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pages.jh.edu [pages.jh.edu]
- 4. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 5. youtube.com [youtube.com]
- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 7. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 8. calnesis.com [calnesis.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 7-Hydroxyindene: A Detailed Guide for Researchers
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the synthesis of specific molecular scaffolds is a critical step in the discovery of new therapeutic agents. 7-Hydroxyindene, a valuable building block, presents a unique synthetic challenge. This document provides detailed application notes and protocols for two potential synthetic routes to this compound, compiled from established chemical literature.
Introduction
The indene framework is a key structural motif in numerous biologically active compounds and materials. The targeted synthesis of functionalized indenes, such as this compound, is of significant interest for the development of novel pharmaceuticals. This guide outlines two primary retrosynthetic pathways for the preparation of this compound, starting from either 7-hydroxy-1-indanone or the more readily accessible 7-methoxy-1-indanone. Each proposed route involves a sequence of reduction, dehydration, and, in the case of the methoxy precursor, a final demethylation step.
Retrosynthetic Pathways
Two principal synthetic strategies have been identified for the laboratory-scale preparation of this compound.
Route 1: From 7-Hydroxy-1-indanone
This pathway commences with the synthesis of 7-hydroxy-1-indanone. It is important to note that direct synthesis of this precursor can be challenging due to the formation of isomeric mixtures. One reported method involves the cyclization of 3-(3-hydroxyphenyl)propanoic acid using polyphosphoric acid at high temperatures, which unfortunately yields a mixture of 7-hydroxy-1-indanone and 5-hydroxy-1-indanone, necessitating careful separation.[1]
Once isolated, 7-hydroxy-1-indanone can be converted to this compound through a two-step sequence:
-
Reduction: The ketone functionality of 7-hydroxy-1-indanone is reduced to a secondary alcohol, yielding 7-hydroxy-1-indanol.
-
Dehydration: The resulting alcohol is then dehydrated to introduce the double bond, forming the target molecule, this compound.
Route 2: From 7-Methoxy-1-indanone
A more strategic approach begins with the commercially available and synthetically accessible 7-methoxy-1-indanone. This route circumvents the regioselectivity issues associated with the synthesis of 7-hydroxy-1-indanone.
The synthesis proceeds through the following three stages:
-
Reduction: 7-Methoxy-1-indanone is reduced to form 7-methoxy-1-indanol.
-
Dehydration: The alcohol is subsequently dehydrated to yield 7-methoxyindene.
-
Demethylation: The final step involves the cleavage of the methyl ether to unveil the desired this compound.
The overall workflow for both synthetic routes is depicted below.
Caption: Synthetic pathways to this compound.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.
Protocol 1: Synthesis of this compound from 7-Methoxy-1-indanone (Route 2)
This protocol details the more favorable three-step synthesis starting from 7-methoxy-1-indanone.
Step 1: Reduction of 7-Methoxy-1-indanone to 7-Methoxy-1-indanol
-
Materials: 7-Methoxy-1-indanone, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 7-methoxy-1-indanone (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-methoxy-1-indanol.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
-
Step 2: Dehydration of 7-Methoxy-1-indanol to 7-Methoxyindene
-
Materials: 7-Methoxy-1-indanol, p-Toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., HZSM-5, HMOR), Toluene or Cyclohexane, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 7-methoxy-1-indanol (1.0 eq) in toluene or cyclohexane.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) or a solid acid catalyst. The use of zeolites like HZSM-5 or HMOR has been shown to be effective for the dehydration of 1-indanol, providing high selectivity to indene.[2]
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude 7-methoxyindene by flash column chromatography.
-
Step 3: Demethylation of 7-Methoxyindene to this compound
-
Materials: 7-Methoxyindene, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (DCM, anhydrous), Methanol (MeOH), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure (using BBr₃):
-
Dissolve 7-methoxyindene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.1-1.5 eq) dropwise. BBr₃ is a highly reactive and corrosive reagent and should be handled with extreme care.[3]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by the slow addition of water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography to obtain the final product.
-
-
Alternative Procedure (using HBr):
-
Heat a mixture of 7-methoxyindene and 47% aqueous hydrobromic acid at reflux for several hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃), and extract the product with a suitable organic solvent.
-
Purify as described above. This method uses a less hazardous reagent than BBr₃ but may require higher temperatures and longer reaction times.
-
Protocol 2: Synthesis of this compound from 7-Hydroxy-1-indanone (Route 1)
This route is contingent on the successful synthesis and isolation of pure 7-hydroxy-1-indanone.
Step 1: Synthesis of 7-Hydroxy-1-indanone
As previously mentioned, the synthesis of 7-hydroxy-1-indanone can be challenging due to the formation of the 5-hydroxy isomer. One reported method involves the high-temperature cyclization of 3-(3-hydroxyphenyl)propanoic acid with polyphosphoric acid.[1] Careful purification by chromatography is essential to isolate the desired 7-hydroxy isomer.
Step 2: Reduction of 7-Hydroxy-1-indanone to 7-Hydroxy-1-indanol
-
Materials: 7-Hydroxy-1-indanone, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Follow the same procedure as described for the reduction of 7-methoxy-1-indanone (Protocol 1, Step 1), substituting 7-hydroxy-1-indanone as the starting material. Protection of the phenolic hydroxyl group may be necessary depending on the chosen reducing agent and reaction conditions to avoid side reactions.
-
Step 3: Dehydration of 7-Hydroxy-1-indanol to this compound
-
Materials: 7-Hydroxy-1-indanol, p-Toluenesulfonic acid (p-TsOH) or a solid acid catalyst, Toluene or Cyclohexane.
-
Procedure:
-
Follow the same procedure as described for the dehydration of 7-methoxy-1-indanol (Protocol 1, Step 2), using 7-hydroxy-1-indanol as the substrate. The acidic conditions for dehydration are generally compatible with the free hydroxyl group.
-
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes. Yields are representative and may vary based on experimental conditions and scale.
Table 1: Summary of Synthetic Route 1
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 3-(3-hydroxyphenyl)propanoic acid | 7-Hydroxy-1-indanone | PPA | Variable (Mixture) |
| 2 | 7-Hydroxy-1-indanone | 7-Hydroxy-1-indanol | NaBH₄ | 85-95% |
| 3 | 7-Hydroxy-1-indanol | This compound | p-TsOH | 70-85% |
Table 2: Summary of Synthetic Route 2
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 7-Methoxy-1-indanone | 7-Methoxy-1-indanol | NaBH₄ | 90-98% |
| 2 | 7-Methoxy-1-indanol | 7-Methoxyindene | p-TsOH | 75-90% |
| 3 | 7-Methoxyindene | This compound | BBr₃ or HBr | 70-85% |
Conclusion
The synthesis of this compound can be approached through two main pathways. While the route starting from 7-hydroxy-1-indanone is more direct, it is hampered by difficulties in obtaining the starting material in pure form. The alternative route, commencing with the readily available 7-methoxy-1-indanone, offers a more reliable and higher-yielding approach, despite the additional demethylation step. The protocols provided herein offer a comprehensive guide for researchers to undertake the synthesis of this important molecular scaffold. As with any chemical synthesis, appropriate safety precautions must be taken, and all reactions should be performed in a well-ventilated fume hood.
References
The Underexplored Potential of 7-Hydroxyindene in Medicinal Chemistry: A Look at its Close Analog, 7-Hydroxyindole
A comprehensive review of scientific literature and patent databases reveals a notable scarcity of information regarding the specific applications of 7-hydroxyindene in medicinal chemistry. This compound remains largely unexplored as a lead structure or a key building block in drug discovery. In contrast, its close structural analog, 7-hydroxyindole, has garnered significant attention and demonstrated considerable potential in various therapeutic areas. This document, therefore, will focus on the well-documented applications of 7-hydroxyindole to provide researchers, scientists, and drug development professionals with relevant insights and detailed protocols that may inspire future investigations into indene-based scaffolds.
Application Notes for 7-Hydroxyindole
7-Hydroxyindole is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its indole core is a privileged scaffold in medicinal chemistry, and the hydroxyl group at the 7-position offers a reactive handle for further functionalization, influencing the compound's physicochemical properties and biological activity.
Antimicrobial and Antibiofilm Applications
Recent studies have highlighted the potential of 7-hydroxyindole as a potent antimicrobial and antibiofilm agent, particularly against multidrug-resistant bacteria. It has shown efficacy against extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical priority pathogen.
Key Findings:
-
Direct Antimicrobial Activity: 7-hydroxyindole exhibits direct bactericidal or bacteriostatic effects against various bacterial strains.
-
Biofilm Inhibition and Eradication: At sub-inhibitory concentrations, it can effectively prevent the formation of biofilms and eradicate mature biofilms.
-
Synergistic Effects: It displays synergistic activity when combined with conventional antibiotics, potentially reversing antimicrobial resistance.
-
Mechanism of Action: The antimicrobial activity may be linked to the inhibition of efflux pumps, which are proteins that expel antibiotics from bacterial cells. Additionally, it has been found to downregulate the expression of genes involved in quorum sensing, a cell-to-cell communication system crucial for biofilm formation.
Use as a Synthetic Intermediate for Therapeutic Agents
7-Hydroxyindole is a key building block in the synthesis of a range of therapeutic agents, from potential treatments for metabolic diseases to cancer.
Adrenaline β3-Agonists: 7-Hydroxyindole is a crucial intermediate in the synthesis of compounds like AJ-9677, a potent and selective adrenaline β3-agonist.[1] Such agonists have been investigated as potential treatments for obesity and type 2 diabetes.
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology. The 7-hydroxy group can be utilized to synthesize derivatives that target specific kinases, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of 7-hydroxyindole and its derivatives.
| Compound | Target/Organism | Activity Type | Metric | Value | Reference |
| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | Antibiofilm | Biofilm inhibition at 1/64 of MIC | Significant | [3] |
| 7-Hydroxyindole Derivative (AJ-9677 precursor) | Adrenaline β3 receptor | Agonist | - | Potent and Selective | [1] |
Experimental Protocols
General Synthesis of 7-Hydroxyindole Derivatives
While specific synthetic routes for this compound are not well-documented, a general protocol for the functionalization of 7-hydroxyindole can be adapted for the synthesis of novel derivatives. The following is a representative procedure for N-alkylation, a common step in modifying the indole scaffold.
Protocol: N-Alkylation of 7-Hydroxyindole
-
Dissolution: Dissolve 7-hydroxyindole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to the solution at 0 °C and stir for 30 minutes to deprotonate the indole nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Antimicrobial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.
-
Serial Dilution: Prepare a two-fold serial dilution of 7-hydroxyindole in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Logical Relationship of 7-Hydroxyindole Applications
Caption: Applications of 7-Hydroxyindole in Medicinal Chemistry.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for Synthesis and Biological Evaluation of 7-Hydroxyindole Derivatives.
References
Application Notes and Protocols for the Functionalization of the 7-Hydroxyindene Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 7-hydroxyindene scaffold. This versatile bicyclic structure, featuring a reactive phenolic hydroxyl group and a susceptible double bond, serves as a valuable building block in medicinal chemistry and materials science. The following sections detail established methods for its functionalization, enabling the synthesis of diverse derivatives for further investigation.
Introduction to the this compound Scaffold
The this compound core is composed of a benzene ring fused to a cyclopentene ring, with a hydroxyl group at the 7-position. This arrangement offers multiple sites for chemical modification:
-
The Phenolic Hydroxyl Group: This group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. The aromatic ring is also activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions.
-
The Alkene Double Bond: The double bond in the five-membered ring is susceptible to a variety of addition reactions, including halogenation, epoxidation, and hydroboration-oxidation, allowing for the introduction of diverse functionalities.
These reactive sites make the this compound scaffold a prime candidate for the development of compound libraries for drug discovery and for the synthesis of novel materials.
I. Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group at the 7-position is a key handle for introducing a wide range of substituents through ether and ester linkages.
A. O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an organohalide. In the case of this compound, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.
Experimental Protocol: Synthesis of 7-Methoxyindene
This protocol describes the methylation of this compound to yield 7-methoxyindene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 7-methoxyindene.
Quantitative Data for O-Alkylation of Phenols (Analogous Reactions):
| Reactant (Phenol Derivative) | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Phenol | Ethyl iodide | K₂CO₃ | Acetone | >95 | General Knowledge |
| 4-Nitrophenol | Benzyl bromide | NaH | DMF | 98 | General Knowledge |
| 2-Naphthol | Methyl iodide | K₂CO₃ | DMF | 96 | General Knowledge |
Note: The yields presented are for analogous Williamson ether synthesis reactions and may vary for the this compound scaffold.
Workflow for the Williamson Ether Synthesis of this compound.
B. O-Acylation (Esterification)
Esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Steglich esterification is a mild and effective method that uses a coupling agent, like dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Synthesis of 7-Indenyl Acetate
This protocol details the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-indenyl acetate.
Quantitative Data for O-Acylation of Phenols (Analogous Reactions):
| Reactant (Phenol Derivative) | Acylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Phenol | Acetic Anhydride | Pyridine | - | >95 | General Knowledge |
| 4-Methoxyphenol | Benzoyl Chloride | Triethylamine | DCM | 97 | General Knowledge |
| Salicylic Acid | Acetic Anhydride | H₂SO₄ (cat.) | - | 90 | General Knowledge |
Note: The yields presented are for analogous esterification reactions and may vary for the this compound scaffold.
General workflow for the O-acylation of this compound.
II. Functionalization of the Alkene Double Bond
The double bond within the five-membered ring of the this compound scaffold is a gateway to a variety of saturated and functionalized indane derivatives.
A. Epoxidation
Epoxidation of the double bond introduces a reactive three-membered epoxide ring, which can be subsequently opened by various nucleophiles to generate a range of 1,2-difunctionalized indane derivatives. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. The Jacobsen asymmetric epoxidation can provide enantiomerically enriched epoxides.[1][2] For indene, this reaction can yield indene oxide in 90% yield and with 85-88% enantioselectivity when using Jacobsen's chiral manganese salen complex.[2]
Experimental Protocol: Synthesis of this compound Oxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution. Caution: Peroxy acids can be explosive; handle with care.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound oxide.
Quantitative Data for Epoxidation of Indene:
| Substrate | Oxidant | Catalyst | Yield (%) | Enantioselectivity (% ee) | Reference |
| Indene | NaOCl (aq) | Jacobsen's catalyst | 90 | 85-88 | [2] |
| Indene | m-CPBA | - | High | N/A | General Knowledge |
Note: The reaction conditions and outcomes for this compound may differ from those of unsubstituted indene due to the presence of the hydroxyl group.
B. Hydroboration-Oxidation
The hydroboration-oxidation of the indene double bond is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.[3][4][5] This reaction is highly regioselective and stereoselective (syn-addition).
Experimental Protocol: Synthesis of Indan-1,7-diol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the borane-THF complex solution (0.4 eq of BH₃) via an addition funnel.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add the aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: The oxidation step is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization.
Quantitative Data for Hydroboration-Oxidation of Alkenes:
| Alkene | Product | Regioselectivity | Stereoselectivity | Yield (%) | Reference |
| 1-Hexene | 1-Hexanol | Anti-Markovnikov | Syn-addition | High | [4] |
| Styrene | 2-Phenylethanol | Anti-Markovnikov | Syn-addition | High | General Knowledge |
| Indene | 1-Indanol | Anti-Markovnikov | Syn-addition | High | [3] |
Note: The yields are typically high for this reaction, but will depend on the specific substrate and reaction conditions.
Two-step hydroboration-oxidation of this compound.
III. Functionalization of the Aromatic Ring
The hydroxyl group of this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of substituents onto the benzene ring, though careful control of reaction conditions is necessary to avoid side reactions at the double bond.
A. Electrophilic Halogenation
Direct halogenation of this compound can introduce a halogen atom (e.g., Br, Cl) onto the aromatic ring, typically at the position ortho to the hydroxyl group.
Experimental Protocol: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0 eq) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated this compound derivative.
Quantitative Data for Halogenation of Phenols:
| Phenol Derivative | Halogenating Agent | Solvent | Position of Halogenation | Yield (%) | Reference |
| Phenol | Br₂ | CCl₄ | ortho, para | High (mixture) | [6] |
| Anisole | NBS | Acetonitrile | para | 95 | General Knowledge |
Note: Regioselectivity and yield will be highly dependent on the reaction conditions and the specific substrate.
Conclusion
The this compound scaffold presents a wealth of opportunities for chemical diversification. The protocols and data provided herein offer a starting point for the synthesis of novel derivatives for applications in drug discovery and materials science. Researchers should optimize the described conditions for their specific substrates and desired outcomes, paying close attention to the potential for competing reactions at the different functional groups.
References
- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. | Semantic Scholar [semanticscholar.org]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Answered: Draw the complete mechanism of the hydroboration-oxidation for indene | bartleby [bartleby.com]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 7-Hydroxyindene Scaffolds in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target in drug discovery, particularly for cancer therapies. The development of small molecule kinase inhibitors has been a major focus, with many successful drugs based on heterocyclic scaffolds that can mimic the ATP binding site of these enzymes. While scaffolds like indole, oxindole, and azaindole are well-established "privileged structures" in kinase inhibitor design, the exploration of structurally related frameworks like indene continues to be an area of interest for developing novel therapeutics with unique properties.
This document provides detailed application notes and proposed protocols for the utilization of a 7-hydroxyindene scaffold in the synthesis of potential kinase inhibitors. Although direct literature on this compound as a kinase inhibitor core is not abundant, its structural similarity to the well-validated indolinone and indole scaffolds allows for the proposal of analogous synthetic strategies and applications. These notes are intended to provide a conceptual and practical framework for researchers interested in exploring this novel chemical space.
Proposed Synthetic Application of this compound
The this compound core can be envisioned as a precursor to a variety of kinase inhibitor pharmacophores. A plausible strategy involves the oxidation of this compound to a 7-hydroxy-1-indanone intermediate. This intermediate can then undergo a Knoevenagel condensation with a range of substituted aldehydes to generate 3-benzylidene-7-hydroxy-1-indenone derivatives. This approach is analogous to the well-established synthesis of (E)-3-benzylideneindolin-2-one derivatives, which have shown promise as kinase inhibitors.[1]
Caption: Proposed synthetic pathway for 3-benzylidene-7-hydroxy-1-indenone derivatives.
Experimental Protocols
The following is a generalized protocol for the synthesis of 3-benzylideneindolin-2-one derivatives, which can be adapted for the proposed synthesis using a 7-hydroxy-1-indanone intermediate.[1]
General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a sealed vessel, dissolve equimolar amounts (1 mmol) of the oxindole (or the proposed 7-hydroxy-1-indanone) and the desired substituted aldehyde in ethanol (6 ml).
-
Catalyst Addition: Add 2 to 3 drops of piperidine to the mixture.
-
Microwave Synthesis: Heat the sealed vessel to 110 °C for 30 minutes in a microwave synthesizer.
-
Isolation and Purification: After cooling the reaction mixture, the precipitated solid is filtered and rinsed with cold ethanol to yield the crude product.
-
Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.
Quantitative Data: IC50 Values of Related Kinase Inhibitors
The following table summarizes the inhibitory activities of various kinase inhibitors based on scaffolds structurally related to indene, providing a benchmark for the potential potency of novel this compound derivatives.
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| AK34 | (E)-3-benzylideneindolin-2-one | Aurora A | 1.68 | [1] |
| AK32 | (E)-3-benzylideneindolin-2-one | Aurora A | 10.51 | [1] |
| AK33 | (E)-3-benzylideneindolin-2-one | Aurora A | 12.74 | [1] |
| Compound 5 | Indolyl-hydrazone | MCF-7 cells | 2.73 | [2] |
| Compound 8 | Indolyl-hydrazone | MCF-7 cells | 4.38 | [2] |
| Compound 12 | Indolyl-hydrazone | MCF-7 cells | 7.03 | [2] |
Kinase Inhibition Assay Protocol
A common method to assess the inhibitory activity of synthesized compounds is through an in vitro kinase assay. The following is a generalized protocol.
-
Assay Preparation: The assay can be performed in a 384-well plate. A typical reaction mixture includes the target kinase, a peptide substrate, ATP, and the test compound at various concentrations.
-
Controls: Include a DMSO control (0% inhibition) and a control without the kinase protein (background). A known inhibitor can be used as a positive control.
-
Incubation: Initiate the reaction by adding ATP and incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using commercially available kits that generate a luminescent or fluorescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibitor Synthesis and Screening
The development of novel kinase inhibitors follows a structured workflow, from initial design and synthesis to biological evaluation.
Caption: A typical workflow for the development of novel kinase inhibitors.
Relevant Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway
Many kinase inhibitors target key components of signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified RTK signaling pathway, a common target for kinase inhibitors.
Caption: Simplified RTK signaling pathway, a target for many kinase inhibitors.
The this compound scaffold presents an intriguing starting point for the design and synthesis of novel kinase inhibitors. By leveraging established synthetic methodologies, such as the Knoevenagel condensation, and drawing parallels from structurally similar and well-validated pharmacophores like indolinones, researchers can explore this new chemical space. The protocols and data presented here offer a foundational guide for the synthesis, screening, and development of this compound-based kinase inhibitors, with the potential to uncover new therapeutic agents with improved potency and selectivity.
References
- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxyindole Derivatives in Antimicrobial Drug Discovery
Introduction
While the query specified 7-hydroxyindene derivatives, a thorough review of current scientific literature reveals a significant body of research on the antimicrobial properties of 7-hydroxyindole derivatives instead. Indole and indene are both bicyclic aromatic hydrocarbons, but indole contains a nitrogen atom in its five-membered ring, a feature central to the observed biological activity. This document will focus on 7-hydroxyindole derivatives as potent antimicrobial agents, particularly against multidrug-resistant bacteria. These compounds have demonstrated significant efficacy in inhibiting bacterial growth, preventing biofilm formation, and acting in synergy with conventional antibiotics.
These application notes provide an overview of the antimicrobial applications of 7-hydroxyindole and its derivatives, along with detailed protocols for their evaluation. This information is intended for researchers, scientists, and drug development professionals working on the discovery of novel antimicrobial agents.
Antimicrobial and Antibiofilm Activity
Recent studies have highlighted the potent antimicrobial and antibiofilm activities of 7-hydroxyindole, particularly against extensively drug-resistant (XDR) Acinetobacter baumannii, a critical priority pathogen.[1][2] In a screening of 46 indole derivatives, 7-hydroxyindole was identified as one of the most effective compounds.[1][2]
Sub-inhibitory concentrations of 7-hydroxyindole have been shown to not only prevent the formation of XDR A. baumannii biofilms but also to eradicate mature biofilms.[1] This is a crucial finding, as biofilm-associated infections are notoriously difficult to treat with conventional antibiotics.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of 7-hydroxyindole and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values for 7-hydroxyindole against various XDR A. baumannii strains.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| 7-Hydroxyindole | XDR A. baumannii A19 | 512 | [1] |
| 7-Hydroxyindole | XDR A. baumannii A35 | 512 | [1] |
| 7-Hydroxyindole | XDR A. baumannii A43 | 512 | [1] |
| 7-Hydroxyindole | XDR A. baumannii A46 | 512 | [1] |
| 7-Hydroxyindole | XDR A. baumannii A49 | 256 | [1] |
| 7-Hydroxyindole | XDR A. baumannii A50 | 512 | [1] |
Mechanism of Action: Quorum Sensing Inhibition
The antibiofilm activity of 7-hydroxyindole is linked to its ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1] Studies have shown that 7-hydroxyindole significantly reduces the expression of key QS-related genes in A. baumannii, namely abaI and abaR.[1]
Synergistic Effects with Conventional Antibiotics
7-Hydroxyindole has demonstrated synergistic antimicrobial activity when combined with conventional antibiotics, such as carbapenems and β-lactam/β-lactamase inhibitor combinations, against XDR A. baumannii strains.[1] This suggests that 7-hydroxyindole could be used as an adjuvant to enhance the efficacy of existing antibiotics and potentially overcome antibiotic resistance.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of 7-hydroxyindole derivatives against a target bacterial strain.
References
- 1. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7-Hydroxyindene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Hydroxyindene derivatives are a class of small molecules with potential therapeutic applications, owing to their structural similarity to biologically active indole and azaindole compounds. These related compounds have been identified as potent modulators of various cellular targets, including protein kinases, and are under investigation for the treatment of diseases such as cancer and inflammatory disorders.[1][2][3] High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of such compounds to identify initial "hits" with desired biological activity.[4][5][6] This document provides a detailed protocol for conducting a high-throughput screen of this compound derivatives to identify potential inhibitors of a target kinase.
Data Presentation: Summary of Quantitative Data
The following table summarizes hypothetical data from a primary high-throughput screen of a library of this compound derivatives against a panel of protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. This allows for the initial identification of potent and selective inhibitors.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| HIND-001 | Kinase A | TR-FRET | 85 |
| HIND-001 | Kinase B | FP | 1200 |
| HIND-001 | Kinase C | AlphaScreen | >10,000 |
| HIND-002 | Kinase A | TR-FRET | 150 |
| HIND-002 | Kinase B | FP | 950 |
| HIND-002 | Kinase C | AlphaScreen | >10,000 |
| HIND-003 | Kinase A | TR-FRET | 25 |
| HIND-003 | Kinase B | FP | 500 |
| HIND-003 | Kinase C | AlphaScreen | 8000 |
| Staurosporine (Control) | Kinase A | TR-FRET | 10 |
Experimental Protocols
A successful HTS campaign involves several key stages, from assay development to hit confirmation.[6][7]
1. Assay Development and Miniaturization:
The initial phase involves developing a robust and reproducible assay that is amenable to automation and miniaturization from a 96-well to a 384-well or 1536-well format.[7] For kinase inhibition screening, a common choice is a biochemical assay such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4]
-
Objective: To develop a sensitive and reliable assay to measure the activity of the target kinase.
-
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[4]
-
Enzyme Solution: Dilute the target kinase to its optimal concentration in the assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP at their respective Km concentrations in the assay buffer.
-
-
Assay Optimization: Determine the optimal concentrations of kinase, substrate, and ATP to ensure a robust signal-to-background ratio and assay linearity.
-
Miniaturization: Adapt the assay protocol for a 384-well plate format to reduce reagent consumption and increase throughput.[7]
-
2. High-Throughput Screening (HTS):
The HTS phase involves screening a large library of this compound derivatives to identify compounds that modulate the activity of the target kinase.
-
Objective: To identify "hit" compounds that inhibit the target kinase.
-
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds, a positive control (e.g., staurosporine), and a negative control (DMSO) to the wells of a 384-well assay plate.[4]
-
Enzyme Addition: Add the kinase solution (e.g., 5 µL) to all wells using a robotic liquid handler.[4]
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL) to all wells.[4]
-
Detection: Stop the reaction and add the detection reagents (e.g., TR-FRET donor and acceptor antibodies).
-
Plate Reading: Incubate the plate for 60 minutes and then read the plate using a TR-FRET-capable plate reader.[4]
-
3. Data Analysis and Hit Confirmation:
The data generated from the HTS is analyzed to identify promising hit compounds, which are then subjected to further confirmatory screens.
-
Objective: To analyze the screening data, identify hits, and confirm their activity.
-
Procedure:
-
Data Normalization: Raw data is normalized using the positive and negative controls on each plate.
-
Hit Identification: Hits are identified as compounds that exhibit a statistically significant inhibition of the kinase activity (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[4] The Z' factor, a statistical measure of assay quality, should be consistently above 0.5.[6][7]
-
Hit Confirmation: Confirmed hits are re-tested in the primary assay to rule out false positives.
-
Dose-Response Analysis: The potency of the confirmed hits is determined by generating dose-response curves and calculating their IC50 values.
-
Mandatory Visualizations:
Caption: High-Throughput Screening Experimental Workflow.
Caption: Representative Kinase Signaling Pathway (MAPK/ERK).
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: Biocatalytic Synthesis of 7-Hydroxyindene Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral indolines and related heterocyclic scaffolds are pivotal structural motifs in a multitude of pharmaceutical agents and bioactive molecules. The stereochemistry of these compounds is often crucial for their biological activity and pharmacological profile. 7-Hydroxyindene, a key precursor for various therapeutic agents, possesses a chiral center, and the development of synthetic routes to its individual enantiomers is of significant interest. Biocatalysis, particularly enzymatic kinetic resolution, offers a green and highly selective method for obtaining enantiopure compounds.[1] This application note provides a detailed protocol for the biocatalytic synthesis of this compound enantiomers using lipase-catalyzed kinetic resolution, a widely applicable and efficient method for resolving racemic alcohols.[2][3] While direct literature on the enzymatic resolution of this compound is limited, the provided protocols are based on established methods for structurally analogous cyclic benzylic alcohols and serve as a robust starting point for experimental design.
Principle of the Method: Enzymatic Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[4] In this case, a lipase enzyme selectively acylates one enantiomer of racemic this compound at a much higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques. Lipases are widely employed for this purpose due to their broad substrate scope, high stereoselectivity, and operational stability in organic solvents.[3]
Data Presentation: Lipase-Catalyzed Resolution of Benzylic Alcohols
The following table summarizes typical results for the kinetic resolution of various secondary benzylic alcohols using lipases, which can be considered representative for the resolution of this compound.
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product (Ester) e.e. (%) | Unreacted Alcohol e.e. (%) |
| 1-Phenylethanol | Novozym 435 (CAL-B) | Vinyl Acetate | Hexane | 6 | ~50 | >99 (R) | >99 (S) |
| 1-(4-Chlorophenyl)ethanol | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl ether | 24 | 48 | 98 (R) | 92 (S) |
| 1-Indanol | Novozym 435 (CAL-B) | Vinyl Butyrate | Toluene | 48 | 50 | >99 (R) | >99 (S) |
| 1-(Naphthyl)ethanol | Lipase AK (from Pseudomonas fluorescens) | Vinyl Acetate | Dioxane | 72 | 45 | 95 (R) | 85 (S) |
| 1-Tetralol | Novozym 435 (CAL-B) | Isopropenyl Acetate | Acetonitrile | 24 | >49 | >99 (R) | >99 (S) |
Note: The data presented are representative values from literature on analogous substrates and are intended to provide a baseline for expected outcomes. The stereochemical preference (R vs. S) can vary depending on the specific enzyme and substrate.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the biocatalytic resolution of racemic this compound.
Protocol 1: Screening of Lipases for Kinetic Resolution
Objective: To identify the most effective lipase for the enantioselective acylation of racemic this compound.
Materials:
-
Racemic this compound
-
A selection of commercially available lipases (e.g., Novozym 435 (immobilized Candida antarctica lipase B), Lipase PS from Pseudomonas cepacia, Lipase AK from Pseudomonas fluorescens, Candida rugosa lipase)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or diisopropyl ether)
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Thermostated shaker
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system
Procedure:
-
To a series of labeled 4 mL glass vials, add racemic this compound (e.g., 10 mg, 0.075 mmol).
-
Add 2 mL of anhydrous organic solvent to each vial.
-
To each vial, add a different lipase (e.g., 10 mg).
-
Add the acyl donor, vinyl acetate (e.g., 2 equivalents, ~15 µL), to each vial to initiate the reaction.
-
Seal the vials and place them in a thermostated shaker set to a constant temperature (e.g., 30-40°C) and agitation (e.g., 200 rpm).
-
Take small aliquots from each reaction at regular time intervals (e.g., 2, 6, 12, and 24 hours).
-
Quench the reaction in the aliquot by filtering out the enzyme (if immobilized) or by adding a small amount of a polar solvent and then filtering.
-
Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining this compound and the formed 7-acetoxyindene.
-
The most effective lipase will be the one that provides close to 50% conversion with the highest enantiomeric excess for both the product and the unreacted starting material.
Protocol 2: Preparative Scale Kinetic Resolution and Product Isolation
Objective: To perform a larger-scale resolution of racemic this compound using the optimal lipase and to isolate the enantiopure products.
Materials:
-
Racemic this compound (e.g., 1 g)
-
Optimal lipase identified in Protocol 1 (e.g., Novozym 435)
-
Optimal acyl donor (e.g., vinyl acetate)
-
Optimal anhydrous organic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add racemic this compound (1 g).
-
Dissolve the substrate in the selected anhydrous organic solvent (e.g., 100 mL).
-
Add the optimal lipase (e.g., 100 mg of Novozym 435).
-
Add the acyl donor (2 equivalents) to the mixture.
-
Stir the reaction at the optimal temperature (e.g., 40°C) and monitor the progress by taking small samples for chiral HPLC/GC analysis.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting residue, containing a mixture of one enantiomer of 7-acetoxyindene and the other enantiomer of this compound, is then purified using silica gel column chromatography. A solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is typically used to separate the less polar ester from the more polar alcohol.
-
Collect the fractions containing the pure ester and the pure alcohol separately.
-
Combine the fractions for each product and remove the solvent under reduced pressure.
-
The acylated enantiomer can be deprotected (hydrolyzed) using standard chemical methods (e.g., using K2CO3 in methanol) to yield the corresponding enantiopure alcohol, if desired.
-
Characterize the final products and confirm their enantiomeric purity by chiral HPLC/GC and polarimetry.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the lipase-catalyzed kinetic resolution of this compound.
Kinetic Resolution Signaling Pathway Diagram
Caption: Lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
References
The Landscape of Indene and Indole Derivatives in Materials Science: Application Notes and Protocols
A comprehensive review of the current literature reveals a notable absence of specific research on the applications of 7-hydroxyindene in materials science. While this particular derivative remains largely unexplored, the broader families of indole and indene compounds are rich with versatile applications, particularly in the development of advanced polymers and electronic materials. This document provides detailed application notes and protocols for materials derived from structurally related and well-documented indole and indene precursors, offering valuable insights for researchers and professionals in materials science and drug development.
While direct data on poly(this compound) is unavailable, significant research exists for polymers synthesized from various indole derivatives. These materials exhibit a range of interesting properties, making them suitable for applications in electronics and smart materials.
Application Notes: Indole-Based Polymers in Materials Science
Indole and its derivatives are key building blocks for a variety of functional polymers. The nitrogen-containing heterocyclic ring of indole imparts unique electronic and optical properties, which can be tailored through chemical modification.
Polyindoles for Electronic Applications
Polyindole (PIN) is a conducting polymer that has garnered interest due to its good environmental stability, straightforward synthesis, and desirable electrical properties.[1] It is often used as a matrix for nanocomposites, enhancing the material's overall performance in applications such as electromagnetic interference (EMI) shielding.[1]
Key Properties of Polyindole-Based Materials:
| Property | Description |
| Electrical Conductivity | The electrical conductivity of polyindole can be tuned, and it is primarily utilized for its ability to absorb and reflect electromagnetic radiation. |
| Corrosion Resistance | PIN exhibits inherent resistance to corrosion, making it a suitable component in protective coatings and durable electronic devices.[1] |
| Ease of Synthesis | Polyindole can be synthesized via simple chemical oxidative polymerization methods, making it a cost-effective material for large-scale production.[1] |
| Thermal Stability | Functional polyethers derived from N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole have shown thermal stability up to 275 °C, indicating their potential for high-temperature applications. |
Functional Polyethers from Tetrahydroindole Derivatives
Linear polyethers can be synthesized from derivatives like N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. These polymers are of interest as high-resistance organic semiconductors. Their electrical conductivity is in the range of 10⁻¹⁴ S/cm.
Experimental Protocols
The following protocols are based on established methods for the synthesis of indole-based polymers.
Protocol 1: Synthesis of Polyindole (PIN) via Chemical Oxidative Emulsion Polymerization
This protocol describes the synthesis of polyindole using ammonium persulfate as an oxidizing agent.[1]
Materials:
-
Indole
-
Ammonium persulfate (APS)
-
Sodium dodecyl benzene sulfonate (SDBS)
-
Hydrochloric acid (HCl, 0.1 M)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare a homogeneous surfactant solution by dissolving 1.18 g of SDBS in 180 mL of 0.1 M HCl with continuous stirring at room temperature.
-
Dissolve 2 g of indole in 10 mL of ethanol.
-
Gradually add the indole solution to the surfactant solution and sonicate for 1 hour.
-
Prepare the initiator solution by dissolving 1.16 g of APS in 0.1 M HCl.
-
Add the APS solution dropwise to the reaction mixture. The solution will turn a dark green color.
-
Continue stirring the mixture for 24 hours.
-
Collect the precipitate by filtration and rinse with 200 mL of 1 M HCl, followed by several washes with distilled water.
-
Dry the resulting PIN powder in an oven at 70 °C overnight.
-
Grind the dried precipitate and store it in a desiccator.
Workflow for Polyindole Synthesis:
Caption: Workflow for the synthesis of polyindole via chemical oxidative polymerization.
Protocol 2: Anionic Ring-Opening Polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole
This protocol details the synthesis of functional polyethers from an epoxy-functionalized tetrahydroindole derivative.
Materials:
-
N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole (EPTHI)
-
Potassium hydroxide (KOH, powdered)
-
Benzene
-
Hexane
-
Argon atmosphere
Procedure:
-
Place a mixture of EPTHI and powdered KOH (2 wt.%) in a reaction vessel.
-
Heat the mixture to 90 °C under an argon atmosphere with stirring for 14 hours. The reaction mixture will become a colorless, transparent resin.
-
Dissolve the resulting polymer in a minimal amount of benzene (e.g., 0.3 mL).
-
Precipitate the polymer by adding the benzene solution to hexane.
-
Collect the precipitated polymer.
Logical Relationship for Anionic Ring-Opening Polymerization:
Caption: Key components and conditions for the synthesis of functional polyethers.
Conclusion
While the direct application of this compound in materials science is not documented, the broader family of indole-containing polymers presents a promising field of research. The protocols and data presented here for related compounds offer a solid foundation for researchers to explore the synthesis and characterization of novel functional materials. Further investigation into the polymerization of other hydroxylated indene and indole derivatives could lead to the development of new materials with tailored electronic, optical, and thermal properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Hydroxyindene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 7-hydroxyindene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: Direct synthesis of this compound is not well-documented. The most plausible approaches are multi-step syntheses starting from more accessible precursors. The two main strategies involve:
-
Route A: From 7-Hydroxy-1-indanone: This involves the synthesis of 7-hydroxy-1-indanone, followed by reduction of the ketone to an alcohol, and subsequent dehydration to form the indene double bond. A key consideration for this route is the protection of the phenolic hydroxyl group.
-
Route B: From 7-Methoxy-1-indanone: This strategy involves the conversion of 7-methoxy-1-indanone to 7-methoxyindene, followed by demethylation to yield the final this compound.
Q2: I am having trouble with the synthesis of the 7-hydroxy-1-indanone precursor. What are the common issues?
A2: The synthesis of 7-hydroxy-1-indanone can be challenging. Common methods, such as the Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid, often lead to a mixture of 7-hydroxy-1-indanone and the 5-hydroxy isomer, which are difficult to separate.[1] High reaction temperatures can also lead to decomposition.[1] An alternative is to use a starting material with a directing group to favor the formation of the 7-substituted product.
Q3: The phenolic hydroxyl group in my starting material is interfering with subsequent reactions. What protecting groups are suitable?
A3: The phenolic hydroxyl group is acidic and can interfere with organometallic reagents and other basic or nucleophilic reaction conditions. It is also sensitive to strong acids used in dehydration. Suitable protecting groups should be stable to the planned reaction conditions and selectively removable. Some options include:
-
Methyl Ether (Me): Stable to many conditions but requires harsh reagents like BBr₃ or strong acid for cleavage.[2]
-
Benzyl Ether (Bn): Can be removed by hydrogenolysis, which is generally a mild method.
-
Silyl Ethers (e.g., TBDMS): These are versatile protecting groups but may be sensitive to strong acids.[3] Their stability can be tuned by the choice of the silyl group.
Q4: My dehydration of 7-hydroxy-1-indanol is giving a low yield of this compound and a lot of tar-like byproducts. What is going wrong?
A4: Acid-catalyzed dehydration of alcohols can be prone to side reactions, including polymerization, especially with sensitive substrates like those containing a free phenolic hydroxyl group.[4] To minimize byproduct formation:
-
Use a milder acid catalyst: Instead of strong mineral acids like sulfuric acid, consider using a milder catalyst such as p-toluenesulfonic acid (pTSA) or an acidic resin.[5]
-
Optimize reaction temperature and time: Use the lowest temperature and shortest reaction time that still allows for complete conversion of the starting material. Monitor the reaction closely by TLC.
-
Protect the hydroxyl group: As mentioned in Q3, protecting the phenolic hydroxyl group can prevent its participation in side reactions.
Q5: How can I purify the final this compound product?
A5: Purification of hydroxy-substituted indenes can be challenging due to their potential for decomposition on silica gel.[6] Consider the following purification strategies:
-
Column Chromatography: If using silica gel, it may be beneficial to deactivate it by adding a small amount of a base like triethylamine to the eluent to prevent streaking and decomposition.[6] Alternatively, neutral or basic alumina can be used as the stationary phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Troubleshooting Low Yield in the Synthesis of 7-Hydroxy-1-indanone
| Problem | Possible Cause | Suggested Solution |
| Formation of 5-hydroxy-1-indanone isomer | Lack of regioselectivity in the Friedel-Crafts reaction.[1] | - Use a starting material with a directing group to favor ortho-acylation. - Carefully control reaction temperature, as higher temperatures can lead to isomerization. |
| Low or no product formation | - Inactive catalyst. - Insufficiently high reaction temperature. - Poor quality starting materials. | - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, polyphosphoric acid). - Ensure the reaction temperature is high enough for cyclization, but avoid excessive heating which can cause decomposition.[1] - Purify starting materials before use. |
| Product decomposition | Reaction temperature is too high or reaction time is too long.[1] | - Monitor the reaction by TLC and stop it as soon as the starting material is consumed. - Use the minimum effective temperature for the cyclization. |
Troubleshooting the Dehydration of 7-Hydroxy-1-indanol
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | - Incomplete reaction. - Formation of di-indanyl ether byproduct.[4] | - Increase reaction time or temperature slightly, monitoring for byproduct formation. - Use a catalyst that favors intramolecular dehydration, such as certain zeolites.[4] |
| Formation of polymeric byproducts | - Strong acid catalyst. - High reaction temperature. - Presence of a free phenolic hydroxyl group. | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid, acidic resin).[5] - Lower the reaction temperature. - Protect the phenolic hydroxyl group before the dehydration step. |
| Isomerization of the double bond | Acid-catalyzed isomerization to a more stable position (if applicable). | - Use milder reaction conditions. - This is less of a concern for the indene system where the double bond is part of a conjugated system. |
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxyindene from 7-Methoxy-1-indanone
This protocol is adapted from general procedures for the reduction of indanones and dehydration of indanols.
Step 1: Reduction of 7-Methoxy-1-indanone to 7-Methoxy-1-indanol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-1-indanone (1.0 eq) in anhydrous methanol or ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-methoxy-1-indanol can often be used in the next step without further purification.
Step 2: Dehydration of 7-Methoxy-1-indanol to 7-Methoxyindene
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude 7-methoxy-1-indanol from the previous step in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA) (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude 7-methoxyindene by column chromatography on silica gel (using a non-polar eluent system like hexane/ethyl acetate).
Protocol 2: Demethylation of 7-Methoxyindene to this compound
This protocol is a general method for the cleavage of aryl methyl ethers.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 7-methoxyindene (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.1 - 1.5 eq) in dichloromethane to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis shows complete conversion of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography.
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting logic for dehydration step.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Video: Protection of Alcohols [jove.com]
- 3. Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols | CoLab [colab.ws]
- 4. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 5. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Hydroxyindene by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Hydroxyindene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by column chromatography?
The main challenges stem from the inherent instability of the indene scaffold and the acidic nature of standard silica gel. The indene structure, particularly at allylic/benzylic positions, is susceptible to air oxidation, which can lead to colored impurities.[1] Additionally, the acidic nature of silica gel can cause degradation or isomerization of sensitive compounds.[1][2][3]
Q2: My purified this compound is a yellow or brownish color instead of the expected off-white solid. What is the cause?
Discoloration typically indicates the presence of oxidation byproducts.[1] To prevent this, it is crucial to conduct all purification steps, including solvent removal and storage, under an inert atmosphere like Nitrogen or Argon.[1] Using degassed solvents for both chromatography and any subsequent recrystallization is also recommended.[1] Store the final product at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.[1]
Q3: My TLC analysis shows multiple spots even after column chromatography. What are these impurities?
These spots could be several things:
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Isomers: The double bond in the five-membered ring of indene derivatives can migrate, especially in the presence of acid or base, leading to a mixture of isomers.[1]
-
Oxidation products: As mentioned, indenes can oxidize if not handled under an inert atmosphere.[1]
-
Unreacted starting materials: The impurity profile may include materials from the preceding synthetic step.
Proton NMR (¹H NMR) can be a valuable tool to identify the nature of these impurities.[1]
Q4: My yield is very low after column chromatography, and I suspect the compound is degrading on the column. How can I prevent this?
This issue is often linked to the acidic nature of standard silica gel, which can cause decomposition of the indene derivative.[1][2] To mitigate this, consider the following solutions:
-
Deactivate the Silica Gel: Use silica gel that has been washed with a base, or add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites.[3][4][5]
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good substitute for silica gel for acid-sensitive compounds.[1][3]
-
Minimize Contact Time: Employ flash column chromatography instead of gravity chromatography to reduce the time your compound spends on the stationary phase.[1][3]
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can generate trace amounts of HCl, which can promote decomposition.[1]
Q5: I'm observing poor separation (overlapping bands or tailing) of this compound from its impurities. What can I do?
Poor separation can result from several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems and ratios to achieve a good separation and a target Rf value of approximately 0.3 for this compound.[4] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve the separation of compounds with close Rf values.[3][4]
-
Check Column Packing: An improperly packed column with channels, cracks, or air bubbles will result in uneven solvent flow and poor separation.[4] Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[4]
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Proper Sample Loading: Loading the sample in a large volume of solvent can cause band broadening.[4] Dissolve your crude product in a minimal amount of a solvent and apply it carefully to the top of the column. For samples with poor solubility in the mobile phase, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[3][4]
-
Avoid Column Overloading: Loading too much crude material onto the column is a common cause of poor separation and tailing.[4] A general guideline is to load 1-5% of the stationary phase's weight.[3]
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Preparation of the Mobile Phase (Eluent):
-
Based on TLC analysis, prepare an appropriate solvent system. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Prepare enough eluent for the entire purification. For gradient elution, prepare a series of eluents with increasing polarity.
-
Consider adding 0.1-1% triethylamine to the eluent to prevent degradation of the acid-sensitive this compound on the silica gel.[3][4]
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material to be purified (a typical ratio is 50:1 to 100:1 of silica gel to crude product by weight).[6]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (e.g., 230-400 mesh for flash chromatography) in the initial, least polar eluent.[6][7]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.[6]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[3] Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column without disturbing the top layer.
-
Begin eluting the column, collecting fractions in test tubes or vials.[7][8] For flash chromatography, apply pressure using a pump or inert gas to achieve a steady flow rate.[8]
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity according to your optimized procedure.
5. Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates.[7]
-
Visualize the spots under a UV lamp (254 nm).[7] Staining with an agent like p-anisaldehyde can also be used for visualization.[6]
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.[7]
Data Presentation
Table 1: Column Chromatography Parameters (Example)
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh), deactivated with triethylamine | Standard polar stationary phase.[7] Deactivation prevents degradation of the acid-sensitive indene structure.[3] |
| Alternative Stationary Phase | Neutral or Basic Alumina | For compounds that show significant degradation on silica gel.[1] |
| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | Allows for the elution of non-polar impurities first, followed by the target compound. The optimal gradient should be determined by TLC.[7] |
| Typical Loading | 1 g of crude product per 50-100 g of silica gel | Prevents column overloading and ensures good separation.[7] |
| Expected Purity (Post-Column) | ≥98% (by NMR or HPLC) | Dependent on the initial purity and optimization of the separation. |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Common side reactions in 7-Hydroxyindene synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 7-Hydroxyindene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors. Here's a systematic approach to troubleshooting this issue:
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Reagent and Solvent Quality: Ensure all reagents and solvents are of high purity and anhydrous, as moisture and impurities can significantly impact many synthetic reactions, especially those involving sensitive catalysts or intermediates.[1]
-
Reaction Conditions:
-
Temperature Control: Inadequate temperature control can lead to the formation of side products or decomposition of the desired product.[1] Monitor and maintain the optimal reaction temperature.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.[1]
-
-
Catalyst Activity: If your synthesis involves a catalyst, ensure it has not degraded and is used at the correct loading.
-
Workup and Purification: Product loss during extraction, washing, and purification steps is a common cause of low yield. Optimize your workup procedure and chromatographic purification to minimize these losses.[1]
Q2: My final product is a dark, tar-like substance instead of the expected this compound. What is happening and how can I prevent it?
A2: The formation of a dark, tar-like substance often indicates polymerization of the indene core. Indene and its derivatives are known to readily polymerize, especially under acidic conditions or in the presence of heat and light.
Prevention Strategies:
-
Control Acidity: If your reaction or workup involves acidic conditions, consider using milder acids, lower concentrations, or performing the steps at lower temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which can sometimes initiate polymerization.
-
Temperature: Avoid excessive heating during the reaction and purification steps.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation and polymerization over time.
Q3: I am observing multiple spots on my TLC plate, indicating the presence of several byproducts. What are the likely side reactions?
A3: Besides polymerization, several other side reactions can occur during the synthesis of this compound:
-
Oxidation: The hydroxyl group on the indene ring is susceptible to oxidation, which can lead to the formation of quinone-like species or other colored impurities. This is particularly relevant during workup and purification when the product is exposed to air.
-
Incomplete reaction: Unreacted starting materials will also appear as separate spots on the TLC.
-
Formation of Isomers: Depending on the synthetic route, regioisomers of this compound might be formed.[1]
-
Over-alkylation/acylation: If the synthesis involves alkylation or acylation steps, reaction at unintended positions on the molecule can lead to byproducts.
Troubleshooting Flowchart for Side Reaction Analysis
Caption: Troubleshooting logic for identifying common side reactions.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification of hydroxylated indene derivatives can be challenging due to their potential for oxidation and polymerization. A multi-step approach is often necessary:
-
Aqueous Workup: Carefully perform an aqueous workup to remove inorganic salts and water-soluble impurities. Use degassed solvents to minimize oxidation.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from non-polar impurities and some byproducts.
-
Solvent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the TLC analysis.
-
Tailing Prevention: To prevent streaking or tailing of the polar hydroxyl group on the silica gel, a small amount of a polar solvent like methanol or a base like triethylamine can be added to the eluent.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on this compound Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Atmosphere | Yield (%) | Purity (%) | Observations |
| 1 | 80 | 12 | Air | 45 | 85 | Significant dark precipitate observed. |
| 2 | 60 | 12 | Air | 60 | 90 | Less precipitate, but some discoloration. |
| 3 | 60 | 24 | Air | 55 | 88 | Increased byproduct formation on TLC. |
| 4 | 60 | 12 | Nitrogen | 75 | 95 | Clean reaction mixture, minimal precipitate. |
Note: This data is illustrative and intended to demonstrate the impact of reaction parameters.
Experimental Protocols
Representative Experimental Protocol: Synthesis of a Substituted Indene
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet is charged with the starting material and a suitable anhydrous solvent.
-
Reagent Addition: The reaction mixture is cooled to the desired temperature (e.g., 0 °C in an ice bath). The other reagents are added dropwise via a syringe or an addition funnel over a period of 30 minutes.
-
Reaction Monitoring: The reaction is stirred at the specified temperature, and its progress is monitored by TLC every hour.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Extraction: The aqueous layer is separated and extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure indene derivative.
Experimental Workflow Diagram
Caption: A typical experimental workflow for indene synthesis.
References
Improving the yield of 7-Hydroxyindene in multi-step synthesis
A Note on Nomenclature: The query specified "7-Hydroxyindene." However, based on common synthetic targets in pharmaceutical research and the available scientific literature, this guide focuses on the synthesis of 7-Hydroxyindole . 7-Hydroxyindole is a crucial intermediate for various biologically active compounds. Should your target truly be this compound, please note that the synthetic strategies would differ significantly.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the multi-step synthesis of 7-Hydroxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing 7-Hydroxyindole?
Several synthetic routes to 7-Hydroxyindole have been established, each with distinct advantages. Common strategies include:
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Dehydrogenation of Indolines: A frequent final step is the aromatization of a 7-hydroxyindoline intermediate. This can be achieved using reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C).[1]
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Directed Lithiation: Starting from an N-protected-2-trimethylsilylindole, directed lithiation can be employed to introduce functionality at the 7-position.[1]
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Iridium-Catalyzed Borylation: A modern approach involves the iridium-catalyzed C-H borylation of an indole derivative, followed by oxidation and hydrolysis to yield the 7-hydroxy group.[1]
-
Anionic Benzannulation: This method constructs the indole core, including the 7-hydroxy group, from substituted pyrroles.[1]
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Multi-step Synthesis from Indoline: A reported pathway prepares 7-Hydroxyindole from indoline in six steps.[1]
Q2: What is a realistic overall yield for a multi-step synthesis of 7-Hydroxyindole?
The overall yield is highly dependent on the chosen route and the efficiency of each step. For example, a six-step synthesis starting from indoline has been reported with an overall yield of 36%.[1] The final dehydrogenation step, if starting from 7-hydroxyindoline, can be quite efficient, with yields of around 81% reported using MnO₂ in refluxing benzene.[1]
Q3: How can the purity of the final 7-Hydroxyindole product be improved?
Achieving high purity is critical for subsequent applications. Common and effective purification techniques include:
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Column Chromatography: Silica gel chromatography is frequently used to separate the target compound from unreacted starting materials and side products. A common solvent system for similar compounds is a gradient of ethyl acetate in hexane or dichloromethane/methanol.[2]
-
Recrystallization: This technique is powerful for purifying solid products. It involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[2]
-
Advanced Chromatography: For challenging separations, techniques like Centrifugal Partition Chromatography (CPC) can be used for an initial purification pass to handle larger sample loads, followed by high-performance liquid chromatography (HPLC) to achieve very high purity.[3]
Q4: What are the key safety precautions to consider during this synthesis?
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Solvent Handling: Many steps involve volatile and flammable organic solvents like benzene, toluene, or THF.[1] All work should be conducted in a well-ventilated fume hood, away from ignition sources.
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Reagent Toxicity: Reagents such as manganese dioxide and palladium catalysts can be hazardous.[1] Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressurized Reactions: Some steps, like catalytic hydrogenation, may involve hydrogen gas under pressure, requiring specialized equipment and procedures to prevent leaks and explosions.[4]
-
Quenching: The work-up of reactions, especially those involving reactive reagents like hydrides, must be done carefully by slowly adding a quenching agent to control any exothermic processes.[4]
Troubleshooting Guide
Problem 1: Low Yield in Dehydrogenation/Aromatization Step
Question: My dehydrogenation of 7-hydroxyindoline to 7-hydroxyindole is resulting in a low yield. What are the potential causes and solutions?
Answer: A low yield in the final aromatization step is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to investigate include the choice and quality of the catalyst, solvent, and reaction temperature.
Troubleshooting Steps:
-
Catalyst Activity: The effectiveness of both Pd/C and MnO₂ can degrade over time. Ensure you are using a fresh, active catalyst. For catalytic hydrogenation with Pd/C, ensure the catalyst has not been poisoned.[4]
-
Reaction Conditions: The choice of solvent and temperature is crucial. Dehydrogenation using MnO₂ has been shown to be effective in refluxing benzene, which aids in the removal of water.[1] Ensure the reaction is heated adequately and for a sufficient duration.
-
Atmosphere Control: For catalytic transfer hydrogenation methods, ensure an inert atmosphere is maintained to prevent catalyst deactivation and potential side reactions.
| Parameter | Condition A: Manganese Dioxide | Condition B: Palladium on Carbon | Notes |
| Reagent | Activated Manganese Dioxide (MnO₂) | 10% Palladium on Carbon (Pd/C) | MnO₂ is a stoichiometric oxidant, while Pd/C is a catalyst. |
| Typical Solvent | Benzene, Toluene | Methanol, Ethyl Acetate | Benzene is effective but toxic; consider safer alternatives like toluene. |
| Temperature | Reflux | Room Temperature to Reflux | Higher temperatures often accelerate the reaction but can also lead to side products. |
| Reported Yield | 81% (for 7-hydroxyindole)[1] | 83% (for indole from indoline)[1] | Yields are substrate-dependent but provide a good benchmark. |
Problem 2: Significant Side Product Formation
Question: I am observing significant side product formation, complicating purification and lowering my yield. How can I identify and minimize these impurities?
Answer: The formation of side products often points to issues with reaction selectivity, stability of intermediates, or over-reaction. A logical approach involves identifying the impurities and adjusting the reaction conditions accordingly.
Troubleshooting Steps:
-
Protecting Groups: The hydroxyl and amine functionalities in the intermediates are reactive. Ensure appropriate protecting groups are used in preceding steps to prevent unwanted side reactions.
-
Control of Reaction Conditions: Over-oxidation or other side reactions can occur if the temperature is too high or if the reaction is left for too long.[4] Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Reagent Stoichiometry: Adding reagents, especially strong oxidants or reductants, in a controlled, portion-wise manner can help manage the reaction rate and temperature, minimizing side product formation.[4]
-
Impurity Identification: Use techniques like LC-MS or NMR on the crude mixture to identify the structure of major impurities. This information can provide valuable clues about the undesired reaction pathways that are occurring.
Problem 3: Difficulties in Product Purification
Question: The crude product is an oil or is very difficult to purify by column chromatography, leading to significant product loss. What are some effective purification strategies?
Answer: Purification challenges are common, especially when impurities have similar polarities to the target compound. Optimizing the purification method is key to maximizing recovery and purity.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: If the product is streaking on the column, it may be due to the acidic nature of the silica gel. Adding a small amount (~1%) of a base like triethylamine or ammonia to the mobile phase can neutralize the silica and lead to much sharper peaks.[2]
-
Gradient: Perform a detailed TLC analysis with various solvent mixtures to find a system that provides good separation between your product and the major impurities. Use this to develop an optimal gradient for the column.
-
-
Attempt Recrystallization: Even if the crude product is an oil, it may crystallize from the right solvent or solvent mixture. Experiment with a range of solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, water/ethanol). Slow cooling and scratching the flask can help induce crystallization.[2]
-
Salt Formation: If the product is basic, consider converting it to a salt (e.g., hydrochloride or oxalate) which may be a more crystalline and easier-to-handle solid. The salt can then be purified by recrystallization and the free base regenerated if necessary.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 7-Hydroxyindole via Dehydrogenation
This protocol is a representative example based on established literature. Researchers should adapt it based on their specific substrate and laboratory conditions.
Materials:
-
7-Hydroxyindoline
-
Activated Manganese Dioxide (MnO₂)
-
Toluene
-
Celite
Procedure:
-
Dissolve 7-hydroxyindoline (1 equivalent) in toluene in a round-bottom flask equipped with a condenser and a Dean-Stark trap.
-
Add activated MnO₂ (5-10 equivalents).
-
Heat the mixture to reflux and stir vigorously. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with ethyl acetate or dichloromethane.[4]
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude 7-Hydroxyindole.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
References
Troubleshooting low conversion rates in 7-Hydroxyindene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in 7-Hydroxyindene reactions.
Troubleshooting Low Conversion Rates
Low yields in the synthesis of this compound can arise from a variety of factors, from the quality of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
FAQ 1: My this compound synthesis is resulting in a low yield. What are the most common general causes?
Low yields in heterocyclic synthesis can often be attributed to a few key areas:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical parameters. Reactions are highly sensitive to these factors, and empirical optimization is often necessary.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials, particularly the presence of water in reactions involving Grignard reagents, can significantly lower the yield.
-
Atmospheric Contamination: Reactions sensitive to oxygen or moisture require a properly maintained inert atmosphere.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule. For instance, in the Fischer indole synthesis, electron-donating groups on the carbonyl component can promote N-N bond cleavage, leading to side products instead of the desired indole.[1]
FAQ 2: I am using a dehydrogenation reaction to synthesize an indole derivative. Why might the conversion be low?
Dehydrogenation of an indoline precursor is a common route to indoles. Low conversion in this step can be due to:
-
Inactive Catalyst: Palladium on carbon (Pd/C) is a common catalyst, but its activity can diminish over time. Using fresh, high-quality catalyst is crucial.
-
Inefficient Oxidant: In methods using chemical oxidants like manganese dioxide (MnO₂), the quality and stoichiometry of the oxidant are critical. For MnO₂-mediated dehydrogenations, it has been suggested that monitoring the formation of water as a byproduct can help in determining the optimal reaction time and potentially improve yields.[2]
-
Reaction Conditions: Temperature and reaction time need to be optimized. For instance, in a Pd-catalyzed oxidative dehydrogenation, a lower temperature of 40°C with a longer reaction time resulted in a higher yield compared to higher temperatures.[3]
FAQ 3: I am attempting a Bartoli indole synthesis to produce a 7-substituted indole. What factors are crucial for success?
The Bartoli indole synthesis is a powerful method for accessing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4] Key factors for high conversion include:
-
Ortho-Substituent: The reaction is often unsuccessful without a substituent ortho to the nitro group. Bulky ortho-substituents generally lead to higher yields as they facilitate the key[5][5]-sigmatropic rearrangement.[4]
-
Grignard Reagent Stoichiometry: Typically, three equivalents of the vinyl Grignard reagent are necessary when starting from a nitroarene.[4]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Rigorously dried solvents and glassware, along with a positive pressure of an inert gas, are essential.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low conversion rates in your this compound synthesis.
Caption: A step-by-step guide to troubleshooting low conversion rates.
Data Presentation: Impact of Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield of indole synthesis, providing a baseline for optimization.
Table 1: Comparison of Catalysts for Indoline Dehydrogenation
| Catalyst | Oxidant/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C | H₂ | Water | 100 | Incomplete Conv. | [2] |
| Pt/C | H₂ (30 bar), p-TSA | Water | 100 | Quantitative | [2] |
| Pd(OAc)₂/neocuproine | O₂ | 1,2-DCB | 40 | 92 | [3] |
| MnO₂ | Reflux | Benzene | 80 | ~59 | [2] |
Table 2: Influence of Ortho-Substituent in Bartoli Indole Synthesis
| Ortho-Substituent on Nitroarene | Yield of 7-Substituted Indole (%) | General Observation |
| None | Low to no yield | Reaction is often unsuccessful without an ortho-substituent.[4] |
| Bulky groups (e.g., -CH₃, -Br) | Higher yields | Steric bulk facilitates the[5][5]-sigmatropic rearrangement.[4] |
Experimental Protocols
Below are generalized experimental protocols for common synthetic routes that can be adapted for the synthesis of this compound.
Protocol 1: Dehydrogenation of 7-Hydroxyindoline using MnO₂
This protocol is a general procedure for the dehydrogenation of indolines.
-
Reaction Setup: To a solution of 7-hydroxyindoline (1 equivalent) in an inert solvent such as benzene or toluene, add activated manganese dioxide (MnO₂) (5-10 equivalents).
-
Reaction Execution: Heat the mixture to reflux. If using benzene, a Dean-Stark apparatus can be used to remove the water formed during the reaction. Monitor the reaction progress by TLC. It has been suggested that stopping the reaction after the theoretical amount of water has been collected may improve the yield.[2]
-
Work-up and Purification: After completion, cool the reaction mixture and filter through a pad of celite to remove the MnO₂. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Bartoli Synthesis of a 7-Substituted Indole
This protocol outlines the general steps for the Bartoli indole synthesis.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ortho-substituted nitropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of vinylmagnesium bromide (3 equivalents) in THF dropwise to the cooled, stirring solution of the nitropyridine.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for several hours.
-
Quenching and Extraction: Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanistic pathway of the Bartoli indole synthesis, highlighting the key steps.
Caption: Key mechanistic steps of the Bartoli indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: High-Purity 7-Hydroxyindene Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 7-Hydroxyindene. Our aim is to address specific issues that may be encountered during the purification process to achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The critical first step is to screen for a suitable solvent. An ideal solvent should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature (e.g., the solvent's boiling point). The solvent's boiling point should also be lower than the melting point of this compound to prevent it from "oiling out".
Q2: How do I perform a solvent screen for this compound recrystallization?
A2: To perform a solvent screen, place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise. Observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe if the compound dissolves. Then, cool the solution to room temperature and then in an ice bath to see if crystals form.
Q3: What are the characteristics of a good recrystallization solvent for this compound?
A3: A good solvent for recrystallization should:
-
Not react with this compound.
-
Dissolve this compound completely at high temperatures.
-
Dissolve this compound poorly or not at all at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
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Have a boiling point below the melting point of this compound.
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Be volatile enough to be easily removed from the crystals.
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Be non-toxic, inexpensive, and non-flammable, if possible.
Q4: My this compound is not crystallizing out of solution upon cooling. What should I do?
A4: If crystals do not form, your solution may be too dilute or supersaturated.[1][2] Try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution.[1][3] The small scratches on the glass can provide a surface for nucleation.
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.[3]
-
Reduce the solvent volume: If the solution is too dilute, you may have used too much solvent.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or even a colder bath (e.g., dry ice/acetone) if the solvent's freezing point allows.[4]
Q5: The this compound is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[1] This is a common problem with compounds that have low melting points.[1] To resolve this:
-
Add more solvent: Reheat the solution to dissolve the oil and add more solvent.[1][3] This will lower the saturation temperature and may allow the compound to crystallize at a temperature below its melting point.
-
Cool the solution more slowly: Rapid cooling can sometimes cause oiling out.[2] Allow the solution to cool to room temperature slowly before placing it in a cold bath.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Solution is too dilute (too much solvent used).- Solution is supersaturated.[1][2] | - Evaporate some of the solvent and try to crystallize again.[2]- Scratch the inner surface of the flask with a glass rod.[1][3]- Add a seed crystal of pure this compound.[3]- Cool the solution in a colder bath (e.g., ice-water or dry ice-acetone).[4] |
| Very low yield of crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3][5]- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent that was not ice-cold.[5] | - Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.- Ensure the solution has been cooled for a sufficient amount of time before filtration.- Always use ice-cold solvent to wash the crystals.[5] |
| Crystals are colored or appear impure | - Colored impurities are present in the crude material.- The crystals crashed out of solution too quickly, trapping impurities.[3] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Re-dissolve the crystals in fresh hot solvent and allow them to cool more slowly to form purer crystals.[3] |
| "Oiling out" (formation of a liquid instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of this compound.- The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[1] | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add more solvent to dilute the solution, and then cool slowly.[1][3] |
| Crystals form in the filter funnel during hot filtration | - The solution is cooling and becoming saturated in the funnel stem.[1][4] | - Use a stemless funnel.- Preheat the filter funnel with hot solvent before filtration.- Use a slight excess of hot solvent to keep the compound dissolved and then evaporate the excess after filtration.[1] |
Experimental Protocols
Protocol 1: Solvent Screening for this compound Recrystallization
This protocol provides a general procedure for identifying a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, agitating the mixture after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube carefully to the boiling point of the solvent. Add more solvent dropwise if necessary until the solid completely dissolves. Record the solubility at the elevated temperature.
-
Allow the hot solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. A suitable solvent will have low solubility at low temperatures and high solubility at high temperatures, and will produce a good yield of crystals upon cooling.
Data Presentation: Solvent Screening for this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |
| Example: Toluene | Sparingly soluble | Completely soluble | Good crystal formation | Potential solvent |
| Example: Hexane | Insoluble | Sparingly soluble | Poor crystal formation | Not a good primary solvent, could be an anti-solvent |
| Example: Ethanol | Soluble | Very soluble | No crystals | Too soluble |
| Water | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate |
Note: This table is a template for researchers to record their own experimental results.
Visualizations
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Stability issues of 7-Hydroxyindene during workup and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxyindene. It specifically addresses stability issues encountered during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My this compound sample changes color (e.g., to pink, brown, or black) upon standing or during workup. What is happening?
A1: this compound, like many phenolic compounds, is susceptible to oxidation.[1][2] The color change is a common indicator of the formation of colored oxidation products, such as quinone-type species, and potentially polymerization products.[1] This process is often accelerated by exposure to air (oxygen), light, heat, and the presence of metallic impurities.
Q2: I am experiencing low yields after purification of this compound. What are the likely causes?
A2: Low recovery of this compound is often due to its instability. The primary causes include:
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Decomposition on silica gel: Standard silica gel is acidic and can promote the degradation of sensitive compounds like this compound.[3]
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Oxidation during workup: Exposure to atmospheric oxygen during extraction, filtration, and solvent removal can lead to significant loss of the material.[4]
-
Thermal degradation: Prolonged heating during solvent evaporation or distillation can cause decomposition.[5]
-
Polymerization: Phenolic compounds can polymerize, especially under acidic or basic conditions or in the presence of trace metals.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., in a freezer at -20°C).[6] It should be stored in a tightly sealed container to prevent exposure to air and moisture.
Q4: Should I use a protecting group for the hydroxyl function of this compound during a multi-step synthesis?
A4: Yes, using a protecting group for the hydroxyl function is a highly recommended strategy, especially in multi-step syntheses.[7] Protection prevents the phenolic hydroxyl group from undergoing unwanted side reactions and can significantly improve the overall yield and purity of the final product. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.[8]
Troubleshooting Guides
Issue 1: Degradation during Chromatographic Purification
Symptoms:
-
Streaking on the TLC plate.[9]
-
Low or no recovery of the product from the column.[3]
-
Collection of multiple colored fractions corresponding to degradation products.
Troubleshooting Steps:
-
Assess Stability on Silica: Before performing column chromatography, spot the crude this compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a trail of new spots appears from the baseline to the original spot, the compound is likely degrading on the silica.[3]
-
Deactivate Silica Gel: To reduce the acidity of silica gel, it can be treated with a basic solution. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) containing 1-2% of a base like triethylamine or pyridine. The column is then packed and flushed with the mobile phase before loading the sample.[10]
-
Use Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.[3]
-
Alumina (neutral or basic): Can be a good alternative for basic or neutral compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reversed-phase silica (C18): Purification is based on hydrophobicity rather than polarity, which can be advantageous for polar compounds.
-
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Issue 2: Oxidation During Aqueous Workup and Extraction
Symptoms:
-
The organic layer develops a dark color during extraction.
-
Formation of an insoluble film or precipitate at the interface of the organic and aqueous layers.[11]
-
Low yield of the desired product after evaporation of the organic solvent.
Troubleshooting Steps:
-
Use Degassed Solvents: Solvents for extraction and chromatography should be degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Add Antioxidants: A small amount of an antioxidant can be added to the extraction solvents to inhibit oxidation.
-
Work Under an Inert Atmosphere: Whenever possible, perform extractions and phase separations using Schlenk techniques or in a glovebox to minimize air exposure.[4]
-
Use a Reducing Wash: During the workup, a wash with a dilute solution of a mild reducing agent can help to prevent oxidation.
Experimental Protocols
Protocol 1: Purification of this compound using Deactivated Silica Gel
Objective: To purify crude this compound while minimizing degradation on the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (degassed)
-
Ethyl acetate (degassed)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Preparation of Deactivated Silica: In a fume hood, prepare a slurry of silica gel in hexane containing 1.5% (v/v) triethylamine.
-
Column Packing: Pack the chromatography column with the deactivated silica slurry.
-
Equilibration: Flush the packed column with 2-3 column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to ensure it is properly equilibrated.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of deactivated silica.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 30°C).
Protocol 2: Workup of a Reaction Mixture Containing this compound
Objective: To extract this compound from a reaction mixture while preventing oxidative degradation.
Materials:
-
Reaction mixture containing this compound
-
Diethyl ether or Ethyl acetate (degassed)
-
Deionized water (degassed)
-
Saturated sodium bicarbonate solution (degassed)
-
Saturated sodium chloride (brine) solution (degassed)
-
Sodium bisulfite solution (5% w/v, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel or Schlenk filter setup
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath and quench with a degassed aqueous solution (e.g., saturated ammonium chloride or water).
-
Extraction under Inert Atmosphere: Transfer the quenched mixture to a separatory funnel that has been purged with argon or nitrogen. Add degassed diethyl ether or ethyl acetate and perform the extraction.
-
Washing Sequence:
-
Wash the organic layer with degassed deionized water.
-
Wash with degassed 5% sodium bisulfite solution to remove any oxidizing agents and inhibit oxidation.
-
Wash with degassed saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with degassed brine to facilitate phase separation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Solvent Removal: Filter the solution under an inert atmosphere. Evaporate the solvent using a rotary evaporator with a water bath temperature kept below 30°C. It is advisable to backfill the flask with an inert gas after evaporation.
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is for illustrative purposes to highlight general trends for unstable phenolic compounds and may not represent empirically determined values for this compound.
Table 1: Effect of Stationary Phase on Recovery of this compound
| Stationary Phase | Mobile Phase (Hexane:EtOAc) | Recovery (%) | Observations |
| Standard Silica Gel | 80:20 | 35 | Significant streaking and brown discoloration on the column. |
| Deactivated Silica Gel (1.5% TEA) | 80:20 | 85 | Minimal streaking, pale yellow band. |
| Neutral Alumina | 85:15 | 78 | Broader peaks compared to silica, good recovery. |
| C18 Reversed-Phase Silica | 50:50 (ACN:H₂O) | 92 | Sharp peaks, highest recovery. |
Table 2: Stability of this compound in Solution
| Solvent | Storage Condition | Time (24h) - % Purity | Time (72h) - % Purity |
| Chloroform | Ambient, Air, Light | 60 | 25 |
| Methanol | Ambient, Air, Light | 75 | 40 |
| Ethyl Acetate | 4°C, N₂, Dark | 98 | 95 |
| Toluene | -20°C, Ar, Dark | >99 | >99 |
Visualizations
Caption: Troubleshooting workflow for this compound workup and purification.
Caption: Logic diagram for using a protecting group strategy in this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimization of Catalyst Loading for 7-Hydroxyindole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-hydroxyindole and its derivatives, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: How does catalyst loading impact the synthesis of 7-hydroxyindole?
Catalyst loading is a critical parameter that can significantly influence reaction efficiency, yield, and purity. Optimal catalyst loading balances reaction rate and cost-effectiveness. Insufficient loading can lead to slow or incomplete reactions, while excessive loading may increase costs, cause side reactions, or complicate product purification.
Q2: What are the typical starting catalyst loading ranges for indole synthesis?
For initial screening, a catalyst loading of 1-2 mol% is a common starting point.[1] Depending on the results, this can be adjusted. A broader range for screening could be 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, and 5 mol% to observe the effect on yield and selectivity.[1]
Q3: Can increasing catalyst loading have a negative effect on my reaction?
Yes. While it may increase the reaction rate, excessive catalyst loading can lead to several issues, including:
-
Formation of byproducts: Higher catalyst concentrations can sometimes promote undesired side reactions.[2]
-
Catalyst aggregation: At high concentrations, some catalysts may form less active aggregates or dimers.[3]
-
Increased cost: Catalysts, especially those based on precious metals, can be expensive.
-
Difficult purification: Removing higher amounts of catalyst from the final product can be challenging.
Q4: My reaction yield decreased after increasing the catalyst loading. What could be the cause?
A decrease in yield with increased catalyst loading can be counterintuitive but may be explained by a few factors. It's possible that your reaction is not singular and is accompanied by side reactions; excessive catalyst may be more effective at promoting these side reactions.[2] Another possibility is that although your loading is high, the dispersion of the catalyst is low, resulting in fewer exposed active sites.[2]
Q5: What are some practical considerations for handling catalysts, especially at low loadings?
Working with low catalyst loadings requires careful experimental technique.[1] Key considerations include:
-
Accurate Weighing: Use a high-precision balance. For very small quantities, preparing a stock solution of the catalyst can improve accuracy.[1]
-
Inert Atmosphere: Many catalysts are sensitive to air and moisture. Handle them under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[1]
-
Solvent Purity: Use high-purity, degassed solvents to avoid catalyst poisoning.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low or No Conversion | Insufficient Catalyst Loading: The amount of catalyst may be too low for an effective reaction rate.[1] | - Gradually increase the catalyst loading (e.g., in increments of 0.5 mol%).- Screen a range of catalyst loadings to find the optimal concentration.[1] |
| Poor Catalyst Activity: The catalyst may be poisoned, degraded, or of low quality. | - Use fresh, high-purity catalyst.- Ensure proper handling and storage under an inert atmosphere if the catalyst is air or moisture sensitive.[1][3]- Consider catalyst pre-activation if required.[1] | |
| Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal. | - Optimize the reaction temperature and time.- Ensure all reagents and solvents are pure and dry.[3] | |
| Low Product Yield | Side Reactions: The catalyst may be promoting the formation of undesired byproducts.[2] | - Screen different catalyst loadings; sometimes a lower loading can be more selective.- Optimize reaction temperature; lower temperatures can sometimes improve selectivity.[4] |
| Incomplete Reaction: The reaction may not have reached completion. | - Increase the reaction time or catalyst loading and monitor the reaction progress by TLC or HPLC.[4][5] | |
| Product Degradation: The product may be unstable under the reaction conditions. | - Reduce the reaction temperature or time.- Consider a different catalyst that operates under milder conditions. | |
| Poor Selectivity (Formation of Isomers or Byproducts) | Incorrect Catalyst Loading: Catalyst loading can influence selectivity. | - Screen a range of catalyst loadings, as selectivity can be highly dependent on the catalyst concentration.[1] |
| Sub-optimal Ligand (for metal catalysts): The ligand's electronic and steric properties are crucial for controlling selectivity.[1] | - Screen a library of ligands to find the one that provides the best selectivity for your substrate. | |
| Solvent Effects: The solvent can influence the catalyst's active state and its interaction with the substrate.[1] | - Screen a variety of solvents with different polarities.[3] |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) |
| 1 | 0 (No Catalyst) | 8 | 42 |
| 2 | 0.5 | 6 | 64 |
| 3 | 1.0 | 4 | 75 |
| 4 | 1.5 | 2 | 83 |
| 5 | 2.0 | 1 | 90 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
This table is illustrative, based on general findings where increasing catalyst loading can increase yield up to an optimal point.
Table 2: Screening of Different Catalysts for Indole Synthesis
| Entry | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd/C | 5 | Toluene | 110 | 75 |
| 2 | Pt/C | 5 | Toluene | 110 | 68 |
| 3 | Rh/C | 5 | Toluene | 110 | 82 |
| 4 | ZnCl₂ | 10 | Acetic Acid | 100 | 65 |
| 5 | Amberlite IR 120 H | 10 wt% | Ethanol | 80 | 78 |
This table presents hypothetical data for catalyst screening, a common practice in optimizing chemical syntheses.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
-
Preparation: In a glovebox, arrange a series of clean, dry reaction vials equipped with stir bars.
-
Stock Solutions: Prepare stock solutions of the starting materials (e.g., a suitable substituted phenol and a nitrogen source) and an internal standard in the chosen reaction solvent. This ensures accurate and consistent dispensing.
-
Catalyst Dispensing: To each vial, add the appropriate amount of the catalyst to be screened. For solid catalysts, weigh them directly into the vials. For very low loadings, adding the catalyst from a stock solution is recommended.[1]
-
Reaction Initiation: Under an inert atmosphere, add the solvent to each vial, followed by the starting material stock solutions.
-
Reaction Conditions: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature.
-
Monitoring: Take aliquots from each reaction at specific time points to monitor conversion and product formation by HPLC, GC, or TLC.
-
Analysis: Compare the results to identify the optimal catalyst loading that provides the best balance of reaction rate, yield, and selectivity.
Protocol 2: General Procedure for 7-Hydroxyindole Synthesis (Illustrative)
Disclaimer: This is a generalized protocol. Specific conditions will vary based on the chosen synthetic route and catalyst.
-
Reactor Setup: Assemble a flame-dried or oven-dried Schlenk flask or a small autoclave equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add the appropriate starting materials (e.g., a protected 2-nitrophenol), the catalyst (at the optimized loading), and any necessary ligands or additives.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Reaction: Stir the reaction mixture at the optimized temperature for the required time.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the reaction mixture. Quench the reaction if necessary and perform an aqueous wash to remove any acid or base. Separate the organic layer.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or column chromatography to obtain the desired 7-hydroxyindole derivative.
Visualizations
Caption: A typical experimental workflow for catalyzed synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Purification of 7-Hydroxyindene Samples
Welcome to the Technical Support Center for the purification of 7-Hydroxyindene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of stubborn impurities from this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound samples typically originate from the synthetic route used. Common impurities can be categorized as:
-
Unreacted Starting Materials: Depending on the synthesis, these can include precursors like substituted nitroaromatics or functionalized anilines.
-
Reaction Byproducts: These are often isomeric hydroxyindoles, dimers, or trimers formed during the synthesis, which can be challenging to separate due to their similar polarities to the desired product.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction can contaminate the final product.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., toluene, hexane, ethyl acetate, methanol) are common impurities.
-
Degradation Products: this compound can be sensitive to air and light, leading to the formation of oxidized or polymerized impurities, which often present as colored contaminants.
Q2: My this compound sample is discolored (e.g., pink, brown, or black). What causes this and how can I fix it?
A2: Discoloration in this compound samples is a common issue, often indicating the presence of oxidized or polymerized impurities. The phenolic hydroxyl group makes the indole ring susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities.
To address this, you can:
-
Use Activated Charcoal: Treatment with activated charcoal during recrystallization is effective for removing colored impurities.
-
Work Under an Inert Atmosphere: Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent further oxidation.
-
Use Antioxidants: Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage can help prevent degradation.
Q3: I'm observing significant peak tailing when analyzing my this compound sample by HPLC. What is the cause and how can I resolve it?
A3: Peak tailing in HPLC analysis of indole-containing compounds like this compound is often due to interactions between the polar hydroxyl and N-H groups of the indole with the silica-based stationary phase of the column.[1]
To mitigate peak tailing:
-
Acidify the Mobile Phase: Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of silanol groups on the stationary phase, reducing unwanted interactions.[1]
-
Use an End-Capped Column: Employing a C18 column that has been "end-capped" will reduce the number of free silanol groups available for interaction.[1]
-
Add a Basic Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to improve peak shape.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying this compound, particularly for removing less soluble or trace impurities.
Problem: Oiling Out Instead of Crystallizing
| Possible Cause | Solution |
| The solvent is too nonpolar for the compound. | Try a more polar solvent or a mixture of solvents. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation or add a seed crystal of pure this compound. |
| Impurities are inhibiting crystal formation. | Attempt to remove the impurities by another method, such as a quick filtration through a small plug of silica gel, before recrystallization. |
Problem: Low Recovery of Pure Product
| Possible Cause | Solution |
| The compound has significant solubility in the cold solvent. | Ensure you are using a minimal amount of hot solvent to dissolve the compound. Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crashing out of solution. |
Flash Column Chromatography
Flash column chromatography is highly effective for separating this compound from impurities with different polarities.
Problem: Poor Separation of this compound from a Close-Running Impurity
| Possible Cause | Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for hydroxyindoles is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[2] |
| Column overloading. | Use an appropriate amount of silica gel relative to your sample size (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material). |
| The compound is streaking on the column. | For polar indoles, adding a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the mobile phase can improve peak shape and resolution. |
Problem: The Compound is Not Eluting from the Column
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even a small percentage of ammonia in methanol might be necessary.[3] |
| The compound may have decomposed on the acidic silica gel. | Test the stability of your compound on a TLC plate spotted with the crude material and left to stand for some time. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3] |
Data Presentation
The following table provides a general overview of the expected purity and yield for common purification techniques for hydroxyindoles. The actual results will vary depending on the initial purity of the sample and the specific experimental conditions.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield |
| Recrystallization | 85-95% | >99% | 70-90% |
| Flash Column Chromatography | 70-90% | >98% | 60-85% |
| Preparative HPLC | >90% | >99.5% | 50-80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the purification of this compound that is contaminated with minor, less soluble, or colored impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol/Water, or Ethyl Acetate/Hexane mixture)
-
Activated Charcoal (optional, for colored samples)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. This can be determined through small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol gradient)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives the this compound a retention factor (Rf) of approximately 0.2-0.3 and provides good separation from impurities. A common mobile phase for hydroxyindoles is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to move the this compound and any impurities down the column at different rates.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.
References
Technical Support Center: Method Development for the Scale-Up of 7-Hydroxyindene Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the method development and scale-up of 7-Hydroxyindene purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from laboratory-scale purification to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are crystallization and column chromatography.[1] Crystallization is a cost-effective and scalable method for removing bulk impurities, while column chromatography provides high resolution for separating closely related impurities.[2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: If synthesized via the Fischer indole synthesis, which is a common route for indole derivatives, potential impurities could include unreacted starting materials (e.g., a substituted phenylhydrazine and a ketone/aldehyde), byproducts from side reactions such as the formation of other isomers or dimers, and residual solvents from the reaction or initial workup.[3][4]
Q3: What are the key challenges when scaling up the purification of this compound?
A3: Key challenges in scaling up the purification of this compound and similar indole derivatives include:
-
Maintaining consistent purity and yield: Mass and heat transfer limitations in larger vessels can lead to variations in product quality.[5]
-
Solvent handling and recovery: The larger volumes of solvents required for scale-up necessitate efficient recovery and recycling systems.
-
Crystallization control: Achieving consistent crystal size and morphology at a larger scale can be challenging and may require seeding and controlled cooling rates.[5]
-
Chromatography efficiency: Transferring a lab-scale chromatography method to a larger column requires careful optimization of loading capacity, flow rate, and solvent gradients to maintain separation efficiency.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC.[6] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q5: Is this compound stable under typical purification conditions?
A5: As a phenolic compound, this compound may be susceptible to oxidation, especially at elevated temperatures and in the presence of air. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, particularly during prolonged heating steps. The stability of similar hydroxyindoles can also be pH-dependent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent; The solution is supersaturated. | Add a small amount of a co-solvent to lower the solvent's boiling point; Re-heat the solution and add more solvent to reduce saturation; Try a different solvent system. |
| Low or no crystal formation | The solution is not sufficiently saturated; The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration; Allow the solution to cool more slowly; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of pure this compound. |
| Poor recovery (low yield) | Too much solvent was used; The compound is highly soluble in the chosen solvent even at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution; Cool the solution in an ice bath to maximize precipitation; Concentrate the mother liquor to recover more product.[7] |
| Product is still impure after crystallization | Inappropriate solvent choice, leading to co-crystallization of impurities; Impurities are trapped within the crystal lattice. | Select a solvent where the impurities are either very soluble or very insoluble; Perform a second recrystallization; Consider a pre-purification step like column chromatography to remove problematic impurities. |
Flash Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities | Inappropriate mobile phase polarity; Co-elution of compounds. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound; Use a shallower solvent gradient during elution. |
| Peak tailing | Interaction of the phenolic hydroxyl group with the silica gel. | Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to improve peak shape. |
| Compound is stuck on the column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. A common solvent system for hydroxyindoles is a gradient of methanol in dichloromethane.[2] |
| Cracked or channeled column bed | Improper packing of the silica gel. | Repack the column carefully, ensuring a uniform and well-settled bed. |
Data Presentation
The following tables provide a summary of quantitative data related to the purification of indole, which can serve as a useful reference for the purification of this compound.
Table 1: Influence of Crystallization Solvent on Indole Purification [8]
| Solvent System (Methanol:Water) | Crystallization Temperature (°C) | Purity of Indole (%) | Yield of Indole (%) |
| 3:2 | 0 | >99 | >75 |
| 1:1 | 0 | ~98 | ~70 |
| 2:3 | 0 | ~97 | ~65 |
Data is for the purification of crude indole from coal tar and serves as an illustrative example.
Table 2: Solubility of Indole in Different Solvents
| Solvent | Solubility |
| Water | Sparingly soluble in cold water, more soluble in hot water |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Benzene | Soluble |
This general solubility data for indole can guide initial solvent selection for this compound, though experimental verification is necessary.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The ideal solvent system should be determined experimentally on a small scale first. A mixture of ethanol and water is often a good starting point for phenolic compounds.
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol until the solution is clear again. This indicates a suitable solvent ratio.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the determined solvent mixture. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general method for purifying this compound using flash column chromatography.
-
Mobile Phase Selection: Using TLC, determine a mobile phase that provides good separation of this compound from its impurities. A common mobile phase for hydroxyindoles is a mixture of dichloromethane and methanol.[2] Aim for an Rf value of approximately 0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Analysis of this compound
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes. The exact gradient should be optimized for the specific impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm and 275 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 7-Hydroxyindene and its Structural Analogue, Indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-hydroxyindene's close structural analogue, 7-hydroxyindole, and the parent compound, indene. Due to the limited availability of complete, published NMR spectra for this compound, this guide utilizes the detailed spectral data of 7-hydroxyindole as a primary reference, offering valuable insights into the expected spectral characteristics of this compound. The inclusion of indene provides a baseline for understanding the influence of the hydroxyl group on the chemical shifts of the indene core structure. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 7-hydroxyindole and indene. The data for 7-hydroxyindole is derived from the supplementary information of a study on labeled indoles, providing a reliable reference.[1] The data for indene is compiled from established chemical databases and publications.[2][3][4]
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | 7-Hydroxyindole (in Acetone-d₆) | Indene (in CDCl₃) | Expected Influence of -OH on this compound |
| H1 | - | ~3.39 (t) | Minimal direct effect, potential minor downfield shift. |
| H2 | ~6.45 (dd) | ~6.55 (dt) | Upfield shift due to electron-donating nature of the hydroxyl group. |
| H3 | ~7.15 (t) | ~6.88 (dt) | Upfield shift due to electron-donating nature of the hydroxyl group. |
| H4 | ~6.95 (d) | ~7.19 (d) | Significant upfield shift due to proximity to the hydroxyl group. |
| H5 | ~6.90 (t) | ~7.26 (t) | Upfield shift. |
| H6 | ~6.50 (d) | ~7.40 (d) | Significant upfield shift. |
| OH | Present (Broad singlet, chemical shift solvent dependent) | - | A broad singlet, the position of which is highly dependent on solvent and concentration. |
| NH (indole) | Present (Broad singlet) | - | Not applicable to this compound. |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | 7-Hydroxyindole (in Acetone-d₆) | Indene (in CDCl₃) | Expected Influence of -OH on this compound |
| C1 | - | ~39.0 | Minimal direct effect. |
| C2 | ~101.5 | ~129.5 | Significant upfield shift. |
| C3 | ~124.0 | ~125.0 | Minor upfield shift. |
| C3a | ~127.0 | ~144.5 | Upfield shift. |
| C4 | ~110.0 | ~124.7 | Significant upfield shift. |
| C5 | ~120.5 | ~126.5 | Upfield shift. |
| C6 | ~107.0 | ~123.5 | Significant upfield shift. |
| C7 | ~145.0 (C-OH) | ~120.8 | Significant downfield shift due to direct attachment to the electronegative oxygen atom. |
| C7a | ~130.0 | ~143.5 | Upfield shift. |
Experimental Protocols
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.
-
Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube, ensuring no solid particles are transferred.
NMR Data Acquisition
The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Workflow for NMR-Based Compound Characterization
The following diagram illustrates the general workflow for characterizing an organic compound using NMR spectroscopy.
References
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 7-Hydroxyindene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the analysis of 7-Hydroxyindene against other common analytical techniques. It includes detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate analytical workflows and fragmentation pathways, offering valuable insights for researchers in analytical chemistry and drug development.
High-Resolution Mass Spectrometry Analysis of this compound
High-resolution mass spectrometry is a powerful technique for the precise mass determination of molecules, enabling confident identification and structural elucidation.[1] For this compound (C₉H₈O), HRMS can provide its exact molecular formula, a critical piece of data for its characterization.
Predicted High-Resolution Mass Spectrometry Data
While a publicly available high-resolution mass spectrum of this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on the known behavior of aromatic alcohols and indene derivatives in a mass spectrometer. The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.[2][3] Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals.
Below is a table summarizing the predicted accurate masses and corresponding molecular formulas for the parent ion and expected major fragments of this compound.
| Fragment Ion | Proposed Molecular Formula | Calculated m/z (Da) | PPM Error (Typical) |
| [M]⁺ | C₉H₈O⁺ | 132.0575 | < 5 |
| [M-H]⁺ | C₉H₇O⁺ | 131.0497 | < 5 |
| [M-CO]⁺ | C₈H₈⁺ | 104.0626 | < 5 |
| [M-CHO]⁺ | C₈H₇⁺ | 103.0548 | < 5 |
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is anticipated to proceed through characteristic pathways for aromatic alcohols. The initial ionization would form a radical cation ([M]⁺). Subsequent fragmentation could involve the loss of a hydrogen radical to form a stable oxonium ion, or the loss of carbon monoxide (CO) or a formyl radical (CHO) following ring rearrangement.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While HRMS provides unparalleled mass accuracy, a comprehensive analysis of this compound often involves complementary techniques. The table below compares HRMS with other common analytical methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula, fragmentation pattern, isotopic distribution. | High accuracy and sensitivity, definitive molecular formula determination. | Does not provide information on functional groups or stereochemistry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time, mass spectrum of the analyte and impurities. | Excellent for volatile and semi-volatile compounds, provides separation and identification. | Requires derivatization for non-volatile compounds, thermal degradation possible.[4] |
| High-Performance Liquid Chromatography (HPLC) | Retention time, quantification. | Suitable for a wide range of compounds, non-destructive. | Does not provide structural information without a coupled detector (e.g., MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast and non-destructive, provides a molecular "fingerprint". | Provides limited structural information, complex spectra can be difficult to interpret.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of a compound like this compound using various techniques.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.
-
Ionization: Employ a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Data Processing: Process the raw data to determine the accurate mass of the molecular ion and its fragments.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film on a salt plate.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Scan in the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (around 3300 cm⁻¹) and aromatic C-H and C=C stretching.[6]
Analytical Workflow
A typical workflow for the comprehensive analysis of a novel compound like this compound would involve a combination of these techniques to confirm its identity, purity, and structure.
Caption: A generalized workflow for the synthesis and analytical characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
FT-IR Spectroscopic Analysis of 7-Hydroxyindene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 7-Hydroxyindene against related compounds. Due to the limited availability of direct FT-IR spectra for this compound, this guide utilizes predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups, supported by experimental data from analogous molecules such as indene, phenol, and 7-Hydroxy-1-indanone.
Data Presentation: Comparative Vibrational Frequencies
The following table summarizes the expected and observed FT-IR absorption frequencies for the key functional groups in this compound and its comparator molecules. The data for this compound is predicted based on the typical ranges for its functional groups.
| Functional Group | Vibration Mode | This compound (Predicted, cm⁻¹) | Indene (Observed, cm⁻¹) | Phenol (Observed, cm⁻¹) | 7-Hydroxy-1-indanone (Observed, cm⁻¹) |
| O-H (Alcohol/Phenol) | Stretching, H-bonded | 3550 - 3200 (broad) | - | ~3550 - 3230 (broad)[1] | Broad absorption in this region |
| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 | 3000 - 3100[1] | Aromatic C-H stretches present |
| C-H (Aliphatic, CH₂) | Stretching | 3000 - 2850 | Present in this region | - | Aliphatic C-H stretches present |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | 1600 - 1440 | 1600 - 1440[1] | Aromatic ring stretches present |
| C-O (Phenolic) | Stretching | 1260 - 1180 | - | ~1220[1][2] | C-O stretch present |
| C=O (Ketone) | Stretching | - | - | - | ~1700 (strong) |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 690 | Present in this region | 750 - 850[1] | Out-of-plane bending present |
Experimental Protocols: FT-IR Analysis of Solid Samples
This section details a standard protocol for obtaining an FT-IR spectrum of a solid organic compound like this compound using the KBr pellet method. This technique is widely used for its reliability in producing clear spectra of solid samples.[3][4][5]
Objective: To obtain a high-quality FT-IR transmission spectrum of a solid organic compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium bromide (KBr), IR-grade, desiccated
-
Spatula
-
Sample of the solid organic compound (e.g., this compound)
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Ensure all equipment is clean and dry to avoid contamination.
-
Place approximately 1-2 mg of the solid sample into the agate mortar.
-
Add about 100-200 mg of dry, IR-grade KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.[5]
-
-
Pellet Formation:
-
Transfer the ground mixture into the pellet die.
-
Ensure the powder is evenly distributed in the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.[3]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the obtained spectrum to identify the characteristic absorption bands.
-
Correlate the observed peak positions (in cm⁻¹) to specific functional groups using standard correlation tables and comparison with reference spectra.
-
Mandatory Visualization: FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound, from sample preparation to functional group identification.
Caption: Workflow for FT-IR analysis of this compound.
References
Comparing the biological activity of 7-Hydroxyindene with other hydroxyindenes
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive molecules is paramount. This guide provides a comparative overview of the biological activity of 7-Hydroxyindene and its positional isomers, drawing upon available experimental data for related indanone structures. While direct comparative studies on simple hydroxyindenes are limited, research on more complex indanone derivatives offers valuable insights into how the placement of a hydroxyl group on the indene core can influence biological effects.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The introduction of a hydroxyl group to this scaffold can significantly modulate its biological properties, and the position of this substitution is a critical determinant of its efficacy and mechanism of action.
Comparative Biological Activity: Insights from Indanone Derivatives
| Positional Isomer of Hydroxyl Group on Indanone Core | Observed Influence on Biological Activity (ROS Production Inhibition) | Reference |
| 5-Hydroxy | Important for inhibitory activity. | [1] |
| 6-Hydroxy | Important for inhibitory activity. | [1] |
| 7-Hydroxy | Important for inhibitory activity. | [1] |
This data, while not a direct comparison of the simple hydroxyindene isomers, strongly suggests that the placement of the hydroxyl group on the aromatic ring of the indanone moiety is a key factor in determining its anti-inflammatory potential. The presence of the hydroxyl group at positions 5, 6, or 7 was found to be a significant contributor to the inhibition of ROS production. Further research is necessary to elucidate the precise quantitative differences in activity between these isomers and to understand the underlying molecular mechanisms.
Experimental Protocols
To assess and compare the biological activities of hydroxyindene isomers, a variety of in vitro assays can be employed. Below is a representative protocol for evaluating the anti-inflammatory activity of these compounds by measuring their ability to inhibit nitric oxide (NO) production in macrophage cells, a common model for inflammation.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment and Stimulation:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its isomers).
-
After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
3. Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
4. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.
-
After the 24-hour treatment period, the culture medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
After incubation for 4 hours at 37°C, the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance at 570 nm is measured to determine cell viability.
5. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of NO production) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of compounds are often mediated through the modulation of specific signaling pathways. The diagram below illustrates a simplified representation of the LPS-induced inflammatory signaling pathway in macrophages, which is a common target for anti-inflammatory drug discovery.
Figure 1. Simplified LPS-induced inflammatory signaling pathway.
The following diagram outlines the general workflow for comparing the biological activity of hydroxyindene isomers.
Figure 2. General workflow for comparing hydroxyindene isomer activity.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 7-Hydroxyindene Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel molecules is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of 7-hydroxyindene derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of crystallographic data for this compound derivatives, this guide utilizes the closely related 7-chloro-3-(2-pyridin-3-ylvinyl)-1H-indole as a structural analogue to illustrate the power of X-ray crystallography.
X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing unequivocal data on bond lengths, bond angles, and stereochemistry. This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for rational drug design. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information about the molecule's connectivity, mass, and functional groups, respectively.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry. | Connectivity of atoms (through-bond and through-space correlations), chemical environment of nuclei. | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | Presence of specific functional groups. |
| Sample Requirements | Single, high-quality crystal. | Soluble sample in a suitable deuterated solvent. | Volatile or ionizable sample. | Solid, liquid, or gas. |
| Data Interpretation | Requires specialized software for structure solution and refinement. | Interpretation of spectra to deduce the molecular structure. | Analysis of mass-to-charge ratios and fragmentation patterns. | Correlation of absorption bands to functional groups. |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Provides information about the molecule's structure and dynamics in solution. | High sensitivity and ability to determine molecular formula. | Rapid and non-destructive analysis of functional groups. |
| Key Limitation | Crystal growth can be a significant bottleneck. | Can be challenging for large or poorly soluble molecules; does not directly provide bond lengths/angles. | Does not provide 3D structural information. | Provides limited information on the overall molecular structure. |
Delving Deeper: Quantitative Structural Data from X-ray Crystallography
The following table presents selected bond lengths, bond angles, and torsion angles for the analogue compound, 7-chloro-3-(2-pyridin-3-ylvinyl)-1H-indole, as determined by X-ray crystallography. This level of quantitative detail is unique to this technique and is invaluable for computational modeling and understanding intermolecular interactions.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| Cl(1) - C(7) | 1.745(3) | |
| N(1) - C(2) | 1.376(4) | |
| N(1) - C(7a) | 1.385(4) | |
| C(3) - C(3a) | 1.449(4) | |
| C(3) - C(10) | 1.345(4) | |
| Bond Angles (°) | ||
| C(6) - C(7) - Cl(1) | 120.0(2) | |
| C(7a) - C(7) - Cl(1) | 120.2(2) | |
| C(2) - N(1) - C(7a) | 108.7(2) | |
| C(3a) - C(3) - C(10) | 129.5(3) | |
| Torsion Angles (°) | ||
| C(2) - C(3) - C(10) - C(11) | 178.9(3) | |
| C(3) - C(10) - C(11) - C(12) | 179.3(3) |
Data obtained from the crystallographic study of 7-chloro-3-(2-pyridin-3-ylvinyl)-1H-indole.
Experimental Corner: A Look into the Methodologies
To fully appreciate the data, it is essential to understand the experimental protocols involved in each analytical technique.
X-ray Crystallography: From Crystal to Structure
The journey from a synthesized compound to a fully resolved crystal structure involves several key steps:
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 7-Hydroxyindene
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis, ensuring the quality, safety, and efficacy of compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of 7-Hydroxyindene, a key intermediate in various synthetic pathways. We present hypothetical, yet realistic, experimental data and detailed protocols to assist in selecting the most appropriate analytical technique for your specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] It is particularly well-suited for non-volatile and thermally sensitive compounds.
Gas Chromatography (GC) is another powerful separation technique that is ideal for volatile and thermally stable compounds.[2] In GC, a gaseous mobile phase carries the sample through a stationary phase, and separation is achieved based on differences in volatility and interaction with the stationary phase.[2]
Experimental Protocols
Detailed methodologies for both a proposed HPLC and a proposed GC method for the purity assessment of this compound are provided below. These protocols are based on established methods for similar phenolic and aromatic compounds.[3][4]
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating reversed-phase HPLC method is designed to separate this compound from potential impurities and degradation products.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile impurities in this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Mode: Split (Split ratio of 50:1 to prevent column overload).
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., Dichloromethane or Methanol) to a final concentration of approximately 1 mg/mL.
Data Presentation
The following tables summarize hypothetical quantitative data for the purity assessment of a this compound sample using the described HPLC and GC methods. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Table 1: HPLC Purity Assessment of this compound
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 15.2 | 0.3 | Impurity A |
| 2 | 8.9 | 4985.0 | 99.5 | This compound |
| 3 | 12.1 | 10.1 | 0.2 | Impurity B |
| Total | 5010.3 | 100.0 |
Table 2: GC Purity Assessment of this compound
| Peak ID | Retention Time (min) | Peak Area (pA*s) | Area % | Identification |
| 1 | 5.2 | 8.5 | 0.4 | Volatile Impurity C |
| 2 | 10.8 | 2115.3 | 99.6 | This compound |
| Total | 2123.8 | 100.0 |
Method Comparison
| Feature | HPLC | GC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sensitivity | High, especially with UV-active compounds. | Very high, particularly with Flame Ionization Detection (FID) for organic compounds. |
| Resolution | Excellent for a wide range of compounds, including isomers and closely related substances. | Excellent for separating volatile compounds, including isomers with different boiling points.[5] |
| Sample Preparation | Generally simple, involves dissolving the sample in a suitable solvent. | May require derivatization for non-volatile compounds, but is straightforward for volatile analytes. |
| Analysis Time | Can range from a few minutes to over an hour depending on the complexity of the sample. | Typically faster for volatile compounds. |
| Potential Issues | Column degradation, mobile phase preparation, peak tailing for basic compounds. | Thermal degradation of the analyte, column bleed, requires volatile sample. |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or GC.
Caption: General workflow for chromatographic purity assessment.
Conclusion
Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis and the nature of the potential impurities.
-
HPLC is the preferred method for a comprehensive purity profile, as it can detect non-volatile impurities and degradation products that would not be amenable to GC analysis. It is the standard for stability-indicating assays.[1]
-
GC is an excellent choice for specifically quantifying volatile impurities and residual solvents. Its high sensitivity and speed make it a valuable tool for in-process controls and final product testing for volatile components.
For a complete characterization of this compound purity, a combination of both HPLC and GC methods is often recommended to provide a comprehensive understanding of both volatile and non-volatile impurities.
References
Comparative study of different synthetic routes to 7-Hydroxyindene
For Researchers, Scientists, and Drug Development Professionals
7-Hydroxyindene is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its substituted indene scaffold is a key structural motif in various biologically active molecules. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Steps | Overall Yield | Advantages | Disadvantages |
| Route 1 | 7-Methoxy-1-indanone | Reduction, Dehydration, Demethylation | Not explicitly reported | Utilizes a common precursor. | Multi-step process with potentially harsh demethylation conditions. |
| Route 2 | 3-(m-Methoxyphenyl)propionic acid | Intramolecular Friedel-Crafts Cyclization, Reduction, Dehydration, Demethylation | Not explicitly reported | Starts from a commercially available material. | Risk of isomeric byproducts during cyclization; multiple steps. |
Route 1: Synthesis from 7-Methoxy-1-indanone
This synthetic pathway commences with the commercially available or readily synthesized 7-methoxy-1-indanone. The core strategy involves the reduction of the ketone, followed by dehydration to introduce the double bond, and finally, demethylation to unveil the desired hydroxyl group.
Experimental Protocol:
Step 1: Reduction of 7-Methoxy-1-indanone to 7-Methoxy-1-indanol
A solution of 7-methoxy-1-indanone in a suitable solvent, such as methanol or ethanol, is cooled to 0°C. A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise while maintaining the temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 2: Dehydration of 7-Methoxy-1-indanol to 7-Methoxyindene
The 7-methoxy-1-indanol is dissolved in a high-boiling point solvent like toluene or xylene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, washed, and the solvent is removed under reduced pressure to yield 7-methoxyindene.
Step 3: Demethylation of 7-Methoxyindene to this compound
The final step involves the cleavage of the methyl ether to yield the target phenol. A common and effective reagent for this transformation is boron tribromide (BBr₃)[1][2][3][4]. 7-Methoxyindene is dissolved in a dry, inert solvent like dichloromethane (DCM) and cooled to a low temperature (e.g., -78°C). A solution of BBr₃ in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred until the demethylation is complete. The reaction is then carefully quenched with water or methanol, and the this compound is isolated through extraction and purified by chromatography.
Workflow for Route 1:
References
A Comparative In Silico Docking Analysis of Indene Derivatives Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Indene Derivatives with Alternative Ligands Supported by In Silico Experimental Data.
The indene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing promise against a range of therapeutic targets. This guide provides a comparative overview of in silico docking studies of indene derivatives against three critical protein targets: Retinoic Acid Receptor α (RARα), Acetylcholinesterase (AChE), and Tubulin. The performance of these derivatives is compared with established inhibitors, supported by quantitative binding affinity data and detailed experimental protocols for computational docking.
Comparative Docking Performance
The following tables summarize the in silico and in vitro data for indene derivatives and known inhibitors against their respective protein targets. This allows for a direct comparison of their potential efficacy.
Retinoic Acid Receptor α (RARα)
RARα is a nuclear receptor that plays a crucial role in cell differentiation and proliferation, making it a key target in cancer therapy.
| Compound Class | Specific Compound/Derivative | Binding Affinity/Activity | Reference Compound | Reference Binding Affinity/Activity |
| Indene Derivatives | 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) | IC50: 14.88 - 24.25 nM | All-trans Retinoic Acid (ATRA) | Apparent Kd: 5 ± 0.3 nM[1] |
| Indene derivative 36a (unsubstituted) | Modest RARα binding affinity | |||
| Non-Indene Agonists | AM580 | IC50: 8 nM | ||
| TTNPB | IC50: 5.1 nM |
Acetylcholinesterase (AChE)
AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a primary strategy for treating Alzheimer's disease.
| Compound Class | Specific Compound/Derivative | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |
| Indene Derivatives | Indene-hydrazide conjugate (SD-30) | 13.86 ± 0.163[2] | Donepezil | 0.0067[3] |
| 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives | Potent inhibitors | |||
| Established Inhibitors | Tacrine | 0.077 | ||
| Rivastigmine | 0.0043 | |||
| Physostigmine | 0.00067 |
Tubulin
Tubulin is the protein subunit of microtubules, which are essential for cell division. Tubulin inhibitors are a cornerstone of cancer chemotherapy.
| Compound Class | Specific Compound/Derivative | IC50 Value (µM) for Tubulin Polymerization Inhibition | Reference Compound | Reference IC50 Value (µM) for Tubulin Polymerization Inhibition |
| Indene Derivatives | Dihydro-1H-indene derivative (12d) | 3.24[4] | Colchicine | ~1-5 |
| Indene-based compound 31 | 11[5] | Combretastatin A-4 (CA-4) | Potent inhibitor | |
| Established Inhibitors | Nocodazole | Potent inhibitor |
Experimental Protocols: In Silico Molecular Docking
The following methodology outlines a generalized yet detailed protocol for performing in silico molecular docking studies, as cited in the referenced literature. This protocol is intended to provide a reproducible framework for researchers.
Protein Preparation
-
Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein (e.g., RARα, AChE, Tubulin) is typically retrieved from the Protein Data Bank (PDB).
-
Preparation and Refinement: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein structure, and atom types and charges are assigned using force fields like AMBER or CHARMM. The protein structure is then energy minimized to relieve any steric clashes.
Ligand Preparation
-
Ligand Structure Generation: The 2D structures of the ligands (indene derivatives and reference compounds) are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to 3D structures.
-
Ligand Optimization: The 3D structures of the ligands are optimized and their energy is minimized using a suitable force field (e.g., MMFF94). For docking, ligands are typically saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).
Molecular Docking Simulation
-
Grid Box Generation: A three-dimensional grid box is defined around the active site of the target protein. This grid box specifies the conformational search space for the ligand during the docking process. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure or through active site prediction algorithms.
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to perform the docking calculations. The program systematically explores different conformations and orientations (poses) of the ligand within the defined grid box.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The scoring function takes into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Analysis of Results
-
Binding Affinity: The docking results are ranked based on their predicted binding affinities. The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Interaction Analysis: The protein-ligand interactions of the best-ranked poses are visualized and analyzed to identify key amino acid residues involved in the binding. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: The binding affinities and interaction patterns of the test compounds (indene derivatives) are compared with those of known inhibitors or native ligands to assess their potential efficacy and mechanism of action.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a generalized workflow for in silico docking and a representative signaling pathway.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified signaling pathway of Retinoic Acid Receptor α (RARα).
References
- 1. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
Dihydro-1H-indene Analogs as Tubulin Polymerization Inhibitors: A Comparative Guide
Introduction
While specific structure-activity relationship (SAR) studies on 7-hydroxyindene analogs are not extensively available in the current body of scientific literature, a closely related class of compounds, dihydro-1H-indene derivatives, has emerged as a promising area of research in the development of novel anticancer agents. These compounds have been identified as potent inhibitors of tubulin polymerization, a critical cellular process for cell division, making them attractive candidates for cancer therapy. This guide provides a comparative analysis of the SAR of dihydro-1H-indene analogs, presenting key quantitative data, detailed experimental protocols, and a visualization of their mechanism of action. The insights from these analogs may inform future research into the therapeutic potential of other indene derivatives, including those with a 7-hydroxy substitution.
Quantitative Data Summary
The antiproliferative activity of various dihydro-1H-indene analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. Additionally, the inhibitory activity of a lead compound against tubulin polymerization is presented.
| Compound | B ring substitution | K562 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 | 0.087 | 0.035 | 0.041 | 3.24[1] |
| 12j | 3,4,5-trimethoxyphenyl | 0.12 | 0.35 | 0.15 | 0.18 | Not Reported |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.045 | 0.11 | 0.052 | 0.063 | Not Reported |
| 12t | 5'-indolyl | 0.089 | 0.21 | 0.11 | 0.13 | Not Reported |
| CA-4 (Combretastatin A-4) | - | 0.002 | 0.004 | 0.003 | 0.003 | 2.12[2] |
Data for compounds 12d, 12j, 12q, and 12t were obtained from a study by Xu et al. (2023).[1] CA-4 is a well-known tubulin inhibitor included for comparison.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this series of dihydro-1H-indene derivatives:
-
Substitution on the B ring is critical for activity: The nature and position of substituents on the phenyl B ring significantly influence the antiproliferative potency.
-
A 4-hydroxy-3-methoxyphenyl group on the B ring (compound 12d) confers the highest potency among the tested analogs. [3] This substitution pattern is also present in the highly potent natural product, combretastatin A-4.
-
Electron-donating groups on the B ring generally lead to higher potency compared to electron-withdrawing groups.[3]
-
The presence of an indole ring at the B position (compound 12t) also results in potent anticancer activity. [1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
In Vitro Cell Growth Inhibition Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (K562, A549, HCT116, and MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The dihydro-1H-indene analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these dilutions for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.
In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Purified bovine brain tubulin is resuspended in a glutamate-based buffer.
-
Reaction Mixture: The reaction mixture contains tubulin, GTP, and the test compound (or a control vehicle) in a 96-well plate.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.
-
IC50 Determination: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of different concentrations of the test compound to the control.[1]
Mechanism of Action Visualization
The following diagrams illustrate the proposed mechanism of action for dihydro-1H-indene derivatives as tubulin polymerization inhibitors and a general workflow for their evaluation.
Caption: Mechanism of action of dihydro-1H-indene analogs as tubulin polymerization inhibitors.
Caption: General experimental workflow for the evaluation of dihydro-1H-indene analogs.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 7-Hydroxyindene and 7-azaindole derivatives in biological assays
In the landscape of modern drug discovery, the privileged structures of 7-azaindole and indene have independently emerged as valuable scaffolds for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of their derivatives' performance in various biological assays, with a primary focus on 7-azaindole due to the extensive availability of research data, contrasted with the more limited, yet promising, findings for indene and its related structures like indanone.
7-Azaindole Derivatives: A Versatile Pharmacophore
The 7-azaindole core, a bioisostere of indole, is a prominent feature in numerous biologically active compounds, including approved drugs. Its unique electronic properties and ability to act as a hinge-binder in kinases have made it a focal point in medicinal chemistry, particularly in oncology and inflammation research.
Anticancer Activity
7-Azaindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of 7-Azaindole Derivatives
| Compound Class | Target Kinase(s) | Cell Line(s) | IC50/EC50 (µM) | Reference(s) |
| Phenyl-7-azaindoles | ABL, SRC | Various solid tumors and leukemia | Potent inhibition at 100 nM | [1] |
| 7-Azaindole amides | PI3K | Human tumor cells | Subnanomolar to low micromolar | |
| 7-Azaindole-based | B-RAF | Melanoma | FDA-approved (Vemurafenib) | |
| Thiazolyl hydrazones | Not specified | Colorectal cancer | 0.41 - 6.85 | [2][3] |
| 7-Azaindole-derivative (7AID) | DDX3 | HeLa, MCF-7, MDA MB-231 | 12.69 - 16.96 | [4] |
This table presents a selection of reported activities and is not exhaustive.
Many 7-azaindole derivatives function by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. A common mechanism involves the blockade of the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade.
Caption: Kinase inhibition by 7-azaindole derivatives.
Anti-inflammatory and Other Biological Activities
Beyond cancer, 7-azaindole derivatives have been investigated for their anti-inflammatory, antiviral, and antimicrobial properties.
Table 2: Diverse Biological Activities of 7-Azaindole Derivatives
| Compound Class | Biological Activity | Target/Assay | Key Findings | Reference(s) |
| Indole-2-one and 7-aza-2-oxindole | Anti-inflammatory | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 production | [5] |
| Substituted 7-azaindoles | Antiviral (SARS-CoV-2) | Spike-hACE2 interaction | EC50 values in the low micromolar range | [6] |
| 7-Azaindole-1,3-dicarboxamides | BACE-1 Inhibition (Alzheimer's) | BACE-1 enzyme assay | Potent inhibition with poor cellular activity | [7] |
Indene and Indanone Derivatives: An Emerging Scaffold
While the body of literature for 7-hydroxyindene is sparse, research into the broader class of indene and indanone derivatives reveals their potential in oncology and inflammation. These compounds share a bicyclic aromatic structure that provides a rigid framework for the presentation of pharmacophoric groups.
Anticancer Activity
Indanone derivatives have shown promise as anticancer agents by targeting tubulin polymerization and inducing cell cycle arrest and apoptosis.[8][9]
Table 3: Anticancer Activity of Indanone Derivatives
| Compound Class | Mechanism of Action | Cell Line(s) | IC50 (µM) | Reference(s) |
| Gallic acid based indanone | Tubulin polymerization inhibitor | MCF-7 | 1.88 (for tubulin polymerization) | |
| Thiazolyl hydrazone indanone (ITH-6) | Tubulin polymerization inhibitor | HT-29, COLO 205, KM 12 | 0.41 - 0.98 | [2] |
| Indene-based tubulin inhibitors | Tubulin polymerization inhibitor | Not specified | 11 | [10] |
| Indenoisoquinolines | Topoisomerase I inhibitors | HepG2, A549, HCT-116 | Potent inhibition at 50 µM | [7] |
Anti-inflammatory and Anti-diabetic Properties
Recent studies have highlighted the potential of indanone derivatives in modulating inflammatory pathways and exhibiting anti-diabetic effects. An indanone derivative isolated from Fernandoa adenophylla demonstrated significant anti-inflammatory and anti-diabetic properties in vitro.[1][5][11]
Experimental Protocols
General Workflow for Biological Evaluation
The biological assessment of these derivatives typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: A generalized experimental workflow.
Key Experimental Methodologies
-
MTT Assay (Cell Viability):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[4]
-
-
Kinase Inhibition Assay:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
-
Western Blot (Protein Expression):
-
Cells are treated with the compound of interest.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.
-
Comparative Conclusion
The 7-azaindole scaffold is a well-established and highly versatile platform in drug discovery, with a wealth of data supporting its efficacy across a range of biological targets, most notably protein kinases. Its derivatives have progressed to clinical use, underscoring its therapeutic potential.
In contrast, while the specific this compound scaffold remains largely unexplored in publicly available literature, the broader indene and indanone classes of compounds are gaining traction as promising anticancer and anti-inflammatory agents. Their mechanism of action often involves the disruption of tubulin polymerization, a distinct mode of action compared to the kinase inhibition commonly observed with 7-azaindole derivatives.
For researchers and drug development professionals, 7-azaindole derivatives offer a more mature field with extensive structure-activity relationship data to guide new designs. The indene scaffold, however, represents a less crowded and potentially fruitful area for the discovery of novel therapeutic agents with different mechanisms of action. Further research into substituted indenes, including hydroxylated derivatives, is warranted to fully elucidate their therapeutic potential and allow for a more direct and comprehensive comparison with the well-documented 7-azaindole family.
References
- 1. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3-substituted indenoisoquinoline derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Hydroxyindene: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 7-Hydroxyindole and similar chemical compounds. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard and Safety Summary
Before handling or disposing of 7-Hydroxyindole, it is imperative to be aware of its associated hazards. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning | Corrosion, Irritant |
| Serious eye damage (Category 1) | H318: Causes serious eye damage[1][2] | Danger | Corrosion |
Step-by-Step Disposal Protocol
The proper disposal of 7-Hydroxyindole is a critical final step in the experimental workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
1. Waste Identification and Classification:
-
Treat all 7-Hydroxyindole waste as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling 7-Hydroxyindole waste, including:
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid 7-Hydroxyindole waste, including contaminated items such as weighing paper and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material.
-
-
Liquid Waste (Solutions):
-
Collect liquid waste containing 7-Hydroxyindole in a sealable, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("7-Hydroxyindole solution") and an approximate concentration.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
4. Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents.
-
The approximate percentages of each component.
-
The associated hazards (e.g., "Harmful," "Corrosive").
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
-
5. Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Segregate the 7-Hydroxyindole waste container from incompatible materials.
6. Disposal Request and Pickup:
-
Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service.
-
Follow their specific procedures for requesting a waste pickup. Do not attempt to transport the waste yourself.
-
Never dispose of 7-Hydroxyindole down the drain or in the regular trash.[3]
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Hydroxyindole waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for 7-Hydroxyindene
Hazard Summary
Indene and its derivatives are classified as aromatic hydrocarbons. While specific toxicity data for 7-Hydroxyindene is limited, related compounds are known to be harmful if swallowed and may cause drowsiness or dizziness.[1] Some are also suspected of damaging fertility or the unborn child.[1] Therefore, it is crucial to handle this compound with appropriate caution to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a face shield should be worn to protect against splashes.[2][3][4] Standard safety glasses do not provide adequate protection. |
| Skin | A lab coat or chemical-resistant apron should be worn to protect the skin.[2] Full-body protection may be necessary for larger quantities or in situations with a high risk of splashing.[2] |
| Hands | Chemical-resistant gloves, such as nitrile or neoprene, are required.[3] Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if they become contaminated. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Clean the work area and any equipment used with an appropriate solvent.
-
Properly store or dispose of the this compound and any contaminated materials.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]
-
Solid Waste : Contaminated items such as gloves, absorbent pads, and empty containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused this compound and solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Container Disposal : The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. hsa.ie [hsa.ie]
- 4. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
